molecular formula C7H6FNO B13448571 4-Fluorobenzamide-D4

4-Fluorobenzamide-D4

Katalognummer: B13448571
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: VNDHYTGVCGVETQ-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzamide-D4 is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H6FNO

Molekulargewicht

143.15 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-4-fluorobenzamide

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI-Schlüssel

VNDHYTGVCGVETQ-RHQRLBAQSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])F)[2H]

Kanonische SMILES

C1=CC(=CC=C1C(=O)N)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzamide-D4, a deuterated analog of 4-Fluorobenzamide. It is primarily utilized as an internal standard in quantitative mass spectrometry-based analytical methods and as an intermediate in the synthesis of other labeled compounds. This document details its chemical and physical properties, provides insights into its synthesis, and outlines experimental protocols for its application in analytical assays. The information is intended to support researchers, scientists, and drug development professionals in the effective use of this stable isotope-labeled compound.

Introduction

This compound (4-FB-D4) is a synthetic, stable isotope-labeled compound where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a mass shift of four daltons compared to its non-deuterated counterpart, 4-Fluorobenzamide. This distinct mass difference is the key feature that allows for its use as an internal standard in quantitative analysis by mass spectrometry (MS).

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative MS assays. These standards, being chemically almost identical to the analyte of interest, co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns. This allows for the correction of variability introduced during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

Beyond its role as an internal standard, this compound also serves as an intermediate in the synthesis of other deuterated compounds, such as Flurofamide-d4, which has been investigated as a urease inhibitor.[1]

Chemical and Physical Properties

The incorporation of deuterium atoms has a minimal effect on the physical properties of the molecule, such as melting point, boiling point, and solubility, when compared to the unlabeled 4-Fluorobenzamide. However, the molecular weight is significantly increased. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name 4-Fluorobenzamide-2,3,5,6-d4[1]
CAS Number 1100750-65-9[1]
Molecular Formula C₇H₂D₄FNO[1]
Molecular Weight 143.15 g/mol [1]
Appearance White Solid
Storage 2-8°C Refrigerator

Note: Some properties of the non-deuterated analog, 4-Fluorobenzamide (CAS: 824-75-9), are often used as an approximation for the deuterated compound due to their similarity.

Synthesis

The synthesis of this compound is not widely detailed in publicly available literature, as it is often a proprietary process of commercial suppliers. However, a general synthetic approach for deuterated aromatic compounds can be inferred. A common strategy involves starting with a readily available, highly deuterated precursor, such as benzene-d6. This precursor would then undergo a series of reactions to introduce the fluorine and amide functionalities at the desired positions. This "bottom-up" approach generally leads to higher isotopic enrichment compared to late-stage hydrogen-deuterium exchange on the non-deuterated 4-fluorobenzamide.

A plausible, though not explicitly published, synthetic workflow is illustrated below.

G Benzene_d6 Benzene-d6 Fluorobenzene_d5 Fluorobenzene-d5 Benzene_d6->Fluorobenzene_d5 Electrophilic Fluorination p_Bromofluorobenzene_d4 p-Bromofluorobenzene-d4 Fluorobenzene_d5->p_Bromofluorobenzene_d4 Bromination p_Cyanofluorobenzene_d4 p-Cyanofluorobenzene-d4 p_Bromofluorobenzene_d4->p_Cyanofluorobenzene_d4 Cyanation Fluorobenzamide_d4 This compound p_Cyanofluorobenzene_d4->Fluorobenzamide_d4 Hydrolysis

A plausible synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of 4-Fluorobenzamide or structurally similar compounds in various matrices, including biological fluids and environmental samples. Its use is critical in pharmacokinetic studies, drug metabolism research, and bioanalytical method validation.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis. These protocols should be optimized for the specific analyte, matrix, and instrumentation.

LC-MS/MS Analysis

This protocol is a general guideline for the quantification of an analyte using this compound as an internal standard.

5.1.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Internal Standard Solution: Dilute the stock solution with the initial mobile phase composition to a desired concentration (e.g., 10-100 ng/mL).

  • Sample Spiking: Add a known volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction (for biological matrices):

    • To 100 µL of plasma, add the internal standard.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

5.1.2. Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for analyte separation
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL

5.1.3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Optimized for the analyte and this compound

Workflow for LC-MS/MS Analysis:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with 4-FB-D4 Sample->Spike Extract Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

General workflow for quantitative LC-MS/MS analysis.
GC-MS Analysis

This protocol is a general guideline and may require derivatization of the analyte and internal standard to improve volatility and chromatographic properties.

5.2.1. Sample Preparation and Derivatization

  • Follow the sample preparation and spiking steps as outlined for LC-MS/MS.

  • Derivatization: After extraction and drying, add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.

5.2.2. Gas Chromatography Conditions

ParameterRecommended Setting
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 250 - 280 °C
Oven Program Optimized for analyte separation

5.2.3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
Ions to Monitor Characteristic ions for the derivatized analyte and this compound

Signaling Pathways and Biological Activity

As a synthetic internal standard, this compound is not expected to have any specific biological activity or be involved in signaling pathways. Its primary purpose is to mimic the analytical behavior of the target analyte without interfering with biological systems.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of target analytes by mass spectrometry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and generalized experimental protocols for its application. Proper implementation of this compound in analytical workflows can significantly enhance the reliability and reproducibility of quantitative data.

References

An In-depth Technical Guide to 4-Fluorobenzamide-D4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 4-Fluorobenzamide-D4. This deuterated analog of 4-fluorobenzamide is a valuable tool in medicinal chemistry and drug metabolism studies, primarily serving as an internal standard for quantitative analysis and as a synthetic intermediate for isotopically labeled bioactive molecules.

Core Chemical Properties

Quantitative data for this compound is often limited in the literature. However, the physicochemical properties of isotopically labeled compounds are generally very similar to their non-deuterated counterparts. The following table summarizes the key chemical properties of this compound, with data for the non-deuterated analog (4-Fluorobenzamide) provided for comparison.

PropertyThis compound4-Fluorobenzamide
CAS Number 1100750-65-9[1][2]824-75-9[3][4]
Molecular Formula C₇H₂D₄FNOC₇H₆FNO[1]
Molecular Weight 143.15 g/mol 139.13 g/mol
Appearance White to off-white solidWhite to beige to light brown powder
Melting Point No data available154-158 °C
Boiling Point No data available253.1 ± 23.0 °C (Predicted)
Solubility No data availableSoluble in Chloroform, Methanol

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective application in research. The following sections provide representative methodologies based on established chemical principles for deuterated compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a hydrogen-deuterium exchange reaction on the aromatic ring of 4-fluorobenzamide or by hydrolysis of a deuterated precursor. A common approach involves the deuteration of a suitable starting material followed by conversion to the amide.

Representative Protocol: Deuteration of 4-Fluorobenzonitrile followed by Hydrolysis

  • Deuteration of 4-Fluorobenzonitrile:

    • In a sealed reaction vessel, 4-fluorobenzonitrile is dissolved in deuterium oxide (D₂O).

    • A catalyst, such as a platinum-based catalyst on a solid support (e.g., Pt/C), is added to the solution.

    • The reaction mixture is heated under pressure and stirred for a specified period to facilitate the hydrogen-deuterium exchange on the aromatic ring.

    • The reaction progress is monitored by ¹H NMR or mass spectrometry to determine the degree of deuteration.

  • Hydrolysis of 4-Fluorobenzonitrile-D4:

    • The deuterated 4-fluorobenzonitrile is isolated and purified.

    • The purified compound is then subjected to hydrolysis under basic or acidic conditions. For example, treatment with a solution of sodium hydroxide in a mixture of water and an organic solvent, followed by careful neutralization, will yield this compound.

    • The crude product is then purified using the methods described below.

Purification of this compound

Purification of the synthesized this compound is essential to remove any unreacted starting materials, byproducts, or partially deuterated species.

Representative Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector is utilized.

  • Column: A reversed-phase C18 column is typically suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of water (or deuterated water to prevent back-exchange) and an organic solvent such as acetonitrile or methanol is employed. A small amount of an acid modifier like formic acid may be added to improve peak shape.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the mobile phase.

    • The solution is injected onto the HPLC column.

    • Fractions are collected as the compound elutes from the column.

    • The fractions containing the pure product are identified by UV detection and subsequently pooled.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods for this compound

The identity, purity, and concentration of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Representative Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of this compound) to a specific product ion.

  • Data Analysis: The peak area of the MRM transition for this compound is used to determine its concentration, often relative to a non-deuterated internal standard if this compound itself is the analyte.

Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatography:

    • Column: A capillary column with a suitable stationary phase for aromatic compounds (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Derivatization may be necessary to increase the volatility of the benzamide for GC analysis.

Applications in Research and Drug Development

This compound is a crucial tool in modern pharmaceutical research, with its primary applications stemming from its isotopic labeling.

Internal Standard in Quantitative Bioanalysis

The most common application of this compound is as an internal standard in quantitative LC-MS/MS assays. Due to its chemical similarity to the non-deuterated analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate and precise quantification of the target analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC HPLC Separation Extraction->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Intermediate in the Synthesis of Labeled Compounds

This compound serves as a key intermediate in the synthesis of more complex deuterated molecules. A notable example is its use in the preparation of Flurofamide-d4. Flurofamide is a potent urease inhibitor, and the deuterated version is valuable for metabolic and pharmacokinetic studies of this potential therapeutic agent.

The inhibition of urease is a critical mechanism for combating infections by urease-producing bacteria, such as Helicobacter pylori and Ureaplasma urealyticum. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH which protects the bacteria from the acidic environment of the stomach or contributes to the pathogenesis of other infections.

G cluster_bacterial_environment Bacterial Environment cluster_inhibition Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia pH Increased Local pH Ammonia->pH Survival Bacterial Survival & Pathogenesis pH->Survival Flurofamide Flurofamide Flurofamide->Urease

References

Technical Guide: 4-Fluorobenzamide-D4 (CAS No. 1100750-65-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorobenzamide-D4, a deuterated stable isotope-labeled compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, pharmacology, and analytical sciences.

Core Chemical and Physical Properties

This compound is the deuterated analog of 4-Fluorobenzamide. The incorporation of four deuterium atoms on the benzene ring provides a mass shift that is ideal for its use as an internal standard in quantitative mass spectrometry-based assays. While specific experimental data for the deuterated compound is limited, the physicochemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physicochemical Properties of 4-Fluorobenzamide (Non-deuterated)

PropertyValueSource(s)
CAS Number 824-75-9[1][2][3][4][5]
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance White to light beige solid/powder
Melting Point 154-158 °C
Boiling Point (Predicted) 253.1 ± 23.0 °C
Density (Estimate) 1.21 g/cm³
pKa (Predicted) 15.93 ± 0.50

Note: The properties listed are for the non-deuterated 4-Fluorobenzamide and serve as a close approximation for this compound.

Synthesis and Manufacturing

A plausible synthetic route for this compound would start from a deuterated precursor, such as 4-fluorobenzonitrile-d4.

Representative Synthetic Workflow

4-Fluorobenzonitrile-d4 4-Fluorobenzonitrile-d4 Hydrolysis Hydrolysis 4-Fluorobenzonitrile-d4->Hydrolysis H₂O₂, NaOH (cat.) This compound This compound Hydrolysis->this compound

Caption: General synthetic pathway for this compound.

Applications in Research and Development

Intermediate in the Synthesis of Flurofamide-d4

This compound is a key intermediate in the synthesis of Flurofamide-d4. Flurofamide is a urease inhibitor that has been studied for the treatment of gastritis and urinary tract infections associated with urease-producing bacteria. The deuterated version, Flurofamide-d4, is a valuable tool in pharmacokinetic and metabolic studies of the parent drug.

Internal Standard for Quantitative Analysis

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of 4-Fluorobenzamide or other structurally related compounds in complex biological matrices. Its key advantages include:

  • Co-elution: It has nearly identical chromatographic behavior to the non-deuterated analyte.

  • Similar Ionization Efficiency: It exhibits similar ionization characteristics in the mass spectrometer source.

  • Mass Differentiation: The mass difference allows for clear distinction from the analyte, preventing signal overlap.

The use of this compound as an internal standard can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from a general method for the synthesis of fluorobenzamides and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzonitrile-d4 in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: While stirring, add a catalytic amount of a base, such as sodium hydroxide solution (e.g., 20%).

  • Hydrolysis: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30%) to the reaction mixture via the dropping funnel. Control the temperature of the reaction, as it may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 10% HCl). The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Use as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of a target analyte (e.g., 4-Fluorobenzamide) in a biological matrix.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound (internal standard) in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

  • Sample Preparation:

    • To an aliquot of the unknown biological sample, add the same fixed concentration of the this compound internal standard.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve good separation of the analyte and internal standard.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow for Use as an Internal Standard

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction LC_MS LC-MS/MS Extraction->LC_MS Quantification Quantification LC_MS->Quantification

References

An In-Depth Technical Guide to 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 4-Fluorobenzamide-D4, a deuterated analog of 4-Fluorobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the compound's structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its critical applications as an internal standard in pharmacokinetic studies and as a synthetic intermediate for other isotopically labeled compounds.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of 4-Fluorobenzamide where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This substitution provides a distinct mass signature for mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name 4-Fluorobenzamide-2,3,5,6-d4[1]
CAS Number 1100750-65-9[1][2]
Molecular Formula C₇H₂D₄FNO[1]
Molecular Weight 143.15 g/mol [1]
Canonical SMILES C1=C(C(=C(C=C1C(=O)N)F)D)D

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to beige solid/powder
Melting Point 154-157 °CData for unlabeled 4-Fluorobenzamide
Boiling Point 253.1 ± 23.0 °CPredicted for unlabeled 4-Fluorobenzamide
Purity ≥ 98%Typically available at high purity
Solubility Soluble in organic solvents such as methanol, DMSO
Storage Store at 2-8°C, protected from light and moisture

Synthesis and Characterization

The synthesis of this compound is typically achieved from a deuterated precursor to ensure the specific incorporation of deuterium atoms onto the aromatic ring. The most common route involves the amidation of a deuterated 4-fluorobenzoic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from 4-Fluoro-d4-benzoic acid.

Objective: To synthesize this compound via the formation of an acyl chloride intermediate followed by amidation.

Materials:

  • 4-Fluoro-d4-benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Fume hood

Procedure:

Step 1: Formation of 4-Fluoro-d4-benzoyl chloride

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1.0 equivalent of 4-Fluoro-d4-benzoic acid in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-d4-benzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • Dissolve the crude acyl chloride from Step 1 in an appropriate organic solvent like DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess (approximately 3-4 equivalents) of concentrated aqueous ammonium hydroxide to the stirred solution. A white precipitate should form immediately.

  • Continue stirring the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure white solid.

Synthesis_Workflow 4-Fluoro-d4-benzoic acid 4-Fluoro-d4-benzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 4-Fluoro-d4-benzoic acid->Acyl Chloride Intermediate  1. SOCl₂ / DCM   Crude Product Crude Product Acyl Chloride Intermediate->Crude Product  2. NH₄OH (aq)   Purified this compound Purified this compound Crude Product->Purified this compound  3. Recrystallization  

A generalized workflow for the synthesis of this compound.
Analytical Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques.

Table 3: Expected Analytical Data for this compound

TechniqueExpected Results
¹H-NMR The spectrum will be simplified compared to the unlabeled analog, showing signals for the amide (-NH₂) protons but a significant reduction or absence of signals in the aromatic region (approx. 7.0-8.0 ppm).
¹³C-NMR The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons. The C-D couplings may lead to splitting or broadening of the signals for the deuterated carbons.
¹⁹F-NMR A single resonance is expected, characteristic of the fluorine atom on the aromatic ring.
Mass Spec (MS) The molecular ion peak (M+) should correspond to the mass of the deuterated compound (m/z ≈ 143.15), confirming the incorporation of four deuterium atoms.
FTIR (cm⁻¹) Characteristic peaks include N-H stretching (approx. 3400-3200 cm⁻¹), C=O stretching (approx. 1660 cm⁻¹), aromatic C=C stretching (approx. 1600-1450 cm⁻¹), and C-F stretching (approx. 1250-1100 cm⁻¹).

Applications in Research and Drug Development

The primary utility of this compound stems from the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes involving the cleavage of that bond.

  • Internal Standard: Its most common application is as an internal standard for the quantitative analysis of 4-Fluorobenzamide or its metabolites in biological matrices (e.g., plasma, urine) by LC-MS/MS. Since it co-elutes with the unlabeled analyte but is distinguishable by mass, it can accurately correct for variations in sample preparation and instrument response.

  • Pharmacokinetic (PK) Studies: Deuterated compounds are invaluable tools for tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs. Using a deuterated version allows for more precise measurement of a drug's half-life and bioavailability.

  • Metabolic Pathway Identification: By strategically placing deuterium atoms on a molecule, researchers can investigate metabolic "soft spots." If deuteration at a specific site slows down metabolism, it indicates that this site is a primary location for enzymatic breakdown.

  • Synthetic Precursor: this compound serves as an intermediate in the synthesis of other labeled molecules. For example, it is used to synthesize Flurofamide-d4, a deuterated urease inhibitor. The parent compound, 4-fluorobenzamide, is a key building block in the development of pharmaceuticals for neurological disorders and agrochemicals.

Applications_Diagram cluster_core Core Compound cluster_apps Primary Applications cluster_fields Research Fields 4FB_D4 This compound IS Internal Standard 4FB_D4->IS SI Synthetic Intermediate 4FB_D4->SI PK Pharmacokinetics (PK) IS->PK Metabolism Metabolism Studies IS->Metabolism Flurofamide Flurofamide-d4 Synthesis SI->Flurofamide

Key applications of this compound in research and development.

Conclusion

This compound is a crucial tool for the modern pharmaceutical and chemical research landscape. Its well-defined structure and the predictable effects of deuterium labeling make it an ideal internal standard for bioanalytical assays and a valuable intermediate for synthesizing complex labeled molecules. Understanding its properties, synthesis, and applications enables researchers to conduct more accurate and insightful studies, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety and technical data. A specific Safety Data Sheet (SDS) for 4-Fluorobenzamide-D4 (CAS No. 1100750-65-9) was not located. The following information is based on the well-documented properties of its non-deuterated analogue, 4-Fluorobenzamide (CAS No. 824-75-9). The isotopic labeling in this compound is not expected to significantly alter its chemical hazards; however, it is imperative to handle this compound with the caution required for a laboratory chemical of unknown full toxicological properties.

Core Substance Identification and Properties

This compound is a deuterated form of 4-Fluorobenzamide. It is primarily utilized as an intermediate in the synthesis of other isotopically labeled compounds, such as Flurofamide-d4.[1] Its utility in research and development stems from the ability of the deuterium labels to act as tracers in metabolic studies or as internal standards in analytical chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name 4-Fluorobenzamide-2,3,5,6-d4[1]
CAS Number 1100750-65-9[2]
Molecular Formula C₇H₂D₄FNO[1]
Molecular Weight 143.15 g/mol [2]
Appearance White to light beige solid/powder
Melting Point 154-157 °C
Boiling Point 253.1 ± 23.0 °C (Predicted)
Density 1.2 ± 0.1 g/cm³ (Estimate)
Flash Point 106.9 ± 22.6 °C
Storage Temperature 2-8°C, Refrigerator

Hazard Identification and Classification

Based on the GHS classification for 4-Fluorobenzamide, the deuterated analogue should be handled as a hazardous substance.

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Hazard Pictogram:

Signal Word: Warning

Experimental Protocols and Handling

General Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of this compound is outlined below. Adherence to these steps is crucial to minimize exposure and ensure laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS for 4-Fluorobenzamide Don PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Consult SDS->Don PPE Prepare Workspace Prepare Workspace: - Chemical Fume Hood - Spill Kit Ready Don PPE->Prepare Workspace Weighing Weigh Solid in Hood Prepare Workspace->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Setup Set up Reaction Apparatus in Hood Dissolution->Reaction Setup Decontaminate Decontaminate Glassware and Surfaces Reaction Setup->Decontaminate Post-Experiment Dispose Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose Waste Remove PPE Remove and Dispose of Contaminated PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: A standard workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure, the following first-aid measures for 4-Fluorobenzamide should be taken.

Table 3: First-Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Stability and Reactivity

Table 4: Stability and Reactivity Data

ParameterInformationSource(s)
Chemical Stability Stable under recommended storage conditions (2-8°C).
Conditions to Avoid Incompatible products.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and gaseous hydrogen fluoride.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical relationships between hazard identification, control measures, and emergency response.

cluster_hazards Identified Hazards cluster_controls Control Measures cluster_response Emergency Response Skin Irritation Skin Irritation PPE PPE Skin Irritation->PPE mitigated by First Aid First Aid Skin Irritation->First Aid requires Eye Irritation Eye Irritation Eye Irritation->PPE mitigated by Eye Irritation->First Aid requires Respiratory Irritation Respiratory Irritation Engineering Controls Fume Hood Respiratory Irritation->Engineering Controls mitigated by Respiratory Irritation->First Aid requires Administrative Controls SOPs & Training Engineering Controls->Administrative Controls supported by Spill Control Spill Control Administrative Controls->Spill Control Fire Suppression Fire Suppression Administrative Controls->Fire Suppression PPE->Administrative Controls supported by

Caption: Interrelationship of hazards, controls, and responses for this compound.

Toxicological Information

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. It is recommended to dispose of this chemical and its container at a licensed hazardous-waste disposal facility.

This technical guide provides a summary of the available safety and handling information for this compound, primarily based on its non-deuterated analogue. Researchers, scientists, and drug development professionals should always consult the most current and comprehensive safety data available and perform a thorough risk assessment before handling this or any other laboratory chemical.

References

The Role of 4-Fluorobenzamide-D4 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the applications, methodologies, and significance of the deuterated compound 4-Fluorobenzamide-D4 in analytical and pharmaceutical research.

In the landscape of scientific research, particularly within drug discovery and bioanalysis, the use of stable isotope-labeled compounds has become indispensable. Among these, deuterated molecules—where hydrogen atoms are replaced by their heavier isotope, deuterium—offer significant advantages in enhancing the precision and depth of experimental studies. This compound, a deuterated analog of 4-Fluorobenzamide, serves as a critical tool for researchers. This technical guide delves into the core applications of this compound, providing detailed experimental context and data presentation for scientists and drug development professionals.

Core Applications in Research

The primary utility of this compound stems from the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, alters the rate of chemical reactions, including metabolic processes. This property, combined with its increased mass, makes it invaluable in several key research areas.

Internal Standard in Quantitative Bioanalysis

Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 4-Fluorobenzamide, or structurally similar analytes.

Key Advantages:

  • Compensates for Matrix Effects: It co-elutes chromatographically with the analyte, experiencing similar ionization suppression or enhancement, thus correcting for variations in the sample matrix.[2]

  • Corrects for Sample Preparation Variability: Being chemically almost identical to the analyte, it accounts for losses during extraction, handling, and derivatization steps.[2]

  • Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the reliability and reproducibility of quantitative data.[3]

A typical workflow for using a deuterated internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction Sample->Extraction Spike Spike with This compound (IS) Spike->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec Quantification Quantification (Analyte/IS Ratio) MassSpec->Quantification

Bioanalytical workflow using a deuterated internal standard.
Metabolic Stability and Pathway Elucidation

Deuteration can significantly alter the metabolic fate of a molecule. By replacing hydrogen atoms at sites of metabolism with deuterium, the rate of metabolic breakdown can be slowed. This "metabolic switching" is a key strategy in drug design to improve a drug's pharmacokinetic profile.

While 4-Fluorobenzamide itself is primarily a research compound, the principles of using its deuterated form apply to drug development. Researchers can use this compound to:

  • Trace Metabolic Pathways: By tracking the mass-shifted, deuterium-containing fragments, researchers can identify metabolites more easily and understand the biotransformation routes of the parent compound.

  • Enhance Metabolic Stability: In the context of developing new chemical entities, if 4-Fluorobenzamide were a pharmacologically active molecule, deuteration at metabolically labile positions could be explored to increase its half-life and reduce the formation of potentially toxic metabolites.

The following diagram illustrates the concept of how deuteration can influence metabolic pathways.

G cluster_0 Standard Compound Metabolism cluster_1 Deuterated Compound Metabolism A Parent Compound (C-H) B Primary Metabolite (via C-H cleavage) A->B CYP450 Oxidation (Rate-limiting step) C Secondary Metabolite B->C D Deuterated Compound (C-D) E Reduced Primary Metabolite (Slower C-D cleavage) D->E Slower CYP450 Oxidation (Kinetic Isotope Effect) F Alternative Metabolite (Metabolic Switching) D->F Alternative Pathway G A This compound B Hofmann Rearrangement (e.g., with NaOBr) A->B C 4-Fluoroaniline-D4 B->C D Reaction with Phosgene or equivalent C->D E Flurofamide-d4 (Isocyanate intermediate followed by reaction with ammonia) D->E

References

An In-depth Technical Guide to 4-Fluorobenzamide-D4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluorobenzamide-D4 is the deuterated form of 4-Fluorobenzamide, a versatile compound with applications in pharmaceutical and agrochemical research. The strategic incorporation of four deuterium atoms on the aromatic ring makes this compound an invaluable tool in modern analytical and metabolic studies. This guide provides a comprehensive overview of its synthesis, properties, applications, and a detailed experimental protocol for its use as an internal standard in quantitative mass spectrometry.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its application in analytical methodologies.

PropertyValue
Chemical Name 4-Fluorobenzamide-2,3,5,6-d4
CAS Number 1100750-65-9
Molecular Formula C₇H₂D₄FNO
Molecular Weight 143.15 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, protected from light

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a deuterated precursor. While specific proprietary methods may vary between suppliers, a common and logical synthetic pathway is outlined below. The process begins with the formylation of fluorobenzene-d5, followed by oxidation to the corresponding benzoic acid, and subsequent amidation.

Synthesis_Pathway Fluorobenzene-d5 Fluorobenzene-d5 Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Fluorobenzene-d5->Vilsmeier-Haack Reaction DMF, POCl₃ 4-Fluorobenzaldehyde-D4 4-Fluorobenzaldehyde-D4 Vilsmeier-Haack Reaction->4-Fluorobenzaldehyde-D4 Oxidation Oxidation 4-Fluorobenzaldehyde-D4->Oxidation e.g., KMnO₄ or PCC 4-Fluorobenzoic acid-D4 4-Fluorobenzoic acid-D4 Oxidation->4-Fluorobenzoic acid-D4 Amidation Amidation 4-Fluorobenzoic acid-D4->Amidation e.g., SOCl₂, then NH₄OH This compound This compound Amidation->this compound

Caption: A logical synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Fluorobenzaldehyde-D4

  • Reagents and Materials: Fluorobenzene-d5, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of DMF in DCM at 0°C, slowly add POCl₃.

    • After the formation of the Vilsmeier reagent, add Fluorobenzene-d5 dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Fluorobenzaldehyde-D4.

Step 2: Synthesis of 4-Fluorobenzoic acid-D4

  • Reagents and Materials: 4-Fluorobenzaldehyde-D4, Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC), Acetone, Hydrochloric acid.

  • Procedure:

    • Dissolve 4-Fluorobenzaldehyde-D4 in acetone.

    • Slowly add a solution of KMnO₄ in water to the aldehyde solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration and dry to obtain 4-Fluorobenzoic acid-D4.

Step 3: Synthesis of this compound

  • Reagents and Materials: 4-Fluorobenzoic acid-D4, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Dichloromethane (DCM).

  • Procedure:

    • Suspend 4-Fluorobenzoic acid-D4 in DCM and add a catalytic amount of DMF.

    • Slowly add thionyl chloride and reflux the mixture until the acid is converted to the acid chloride.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

    • Stir the mixture vigorously.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, 4-Fluorobenzamide, allowing it to co-elute and experience similar ionization effects. The mass difference of four daltons, however, allows for its distinct detection by a mass spectrometer.[1]

This makes it an ideal tool for:

  • Pharmacokinetic (PK) Studies: Accurately quantifying the concentration of a 4-fluorobenzamide-containing drug candidate and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.

  • Drug Metabolism Studies: Investigating the metabolic fate of drugs containing the 4-fluorobenzamide moiety.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Biological_Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Concentration Calculation Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocol: Quantitative Analysis of a Hypothetical Drug "Fluorobenzamide-X" in Human Plasma using LC-MS/MS

This protocol provides a detailed methodology for the quantification of a hypothetical drug, "Fluorobenzamide-X," in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Fluorobenzamide-X (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluorobenzamide-X in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each plasma sample.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A suitable UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluorobenzamide-X[To be determined][To be determined][To be determined]
This compound144.1126.115

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Conclusion

This compound is a critical tool for researchers and drug development professionals. Its use as an internal standard in quantitative mass spectrometry ensures the accuracy and reliability of bioanalytical data, which is fundamental for the successful progression of drug candidates through the development pipeline. The synthetic and analytical protocols provided in this guide offer a framework for the effective implementation of this compound in a research setting.

References

Synthesis of 4-Fluorobenzamide-D4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Fluorobenzamide-D4. This deuterated analog of 4-fluorobenzamide is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis. The synthetic route detailed herein is a robust three-step process, commencing with the deuteration of commercially available 4-fluorobenzoic acid.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step reaction sequence. The first step involves the deuteration of the aromatic ring of 4-fluorobenzoic acid via an acid-catalyzed hydrogen-deuterium exchange. The resulting 4-fluorobenzoic acid-D4 is then converted to its more reactive acid chloride derivative. The final step is the amination of 4-fluorobenzoyl chloride-D4 to yield the desired this compound.

G cluster_0 Step 1: Deuteration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amination A 4-Fluorobenzoic Acid B 4-Fluorobenzoic Acid-D4 A->B D2SO4 C 4-Fluorobenzoyl Chloride-D4 B->C SOCl2 D This compound C->D NH4Cl, NMP G cluster_0 Step 1: Deuteration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amination A Dissolve 4-Fluorobenzoic Acid in D2SO4 B Heat Reaction Mixture A->B C Precipitate in Water B->C D Isolate & Dry 4-Fluorobenzoic Acid-D4 C->D E React 4-Fluorobenzoic Acid-D4 with SOCl2 D->E F Reflux Reaction Mixture E->F G Remove Excess SOCl2 F->G H Purify 4-Fluorobenzoyl Chloride-D4 (optional) G->H I Dissolve 4-Fluorobenzoyl Chloride-D4 in NMP with NH4Cl H->I J Heat Reaction Mixture I->J K Isolate Product by Precipitation J->K L Purify this compound by Recrystallization K->L

An In-depth Technical Guide to the NMR Spectral Data of 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-Fluorobenzamide, with a specific focus on the deuterated isotopologue, 4-Fluorobenzamide-D4. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation: NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4-Fluorobenzamide. For this compound, where the four protons on the benzene ring are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum would be absent. The ¹³C NMR spectrum would be largely similar, with potential C-D coupling observed for the aromatic carbons.

Table 1: ¹H NMR Spectral Data for 4-Fluorobenzamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.99 - 8.07MultipletJ(B,D)=8.9, J(B,F-19)=5.62H, Aromatic (H-2, H-6)
~7.30 - 7.46MultipletJ(B,D)=8.9, J(C,F-19)=9.02H, Aromatic (H-3, H-5)
Broad Signal--2H, Amide (-NH₂)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used. The amide protons often appear as a broad signal and may exchange with deuterium in certain solvents.

For this compound, the signals for the aromatic protons at ~7.30-7.46 ppm and ~7.99-8.07 ppm would be absent.

Table 2: ¹³C NMR Spectral Data for 4-Fluorobenzamide

Chemical Shift (δ) ppmAssignment
~166.7Carbonyl Carbon (C=O)
~165.4 (d, ¹JCF = 252 Hz)C-F
~132.5 (d, ³JCF = 9 Hz)C-2, C-6
~127.8C-1
~116.0 (d, ²JCF = 22 Hz)C-3, C-5

Note: The chemical shifts are reported relative to a standard reference. The carbon attached to fluorine (C-F) and adjacent carbons exhibit splitting due to C-F coupling.

For this compound, the aromatic carbon signals would likely show additional splitting due to one-bond and two-bond deuterium-carbon (¹³C-²H) coupling, and the resonances may shift slightly.

Experimental Protocols

The following provides a general methodology for acquiring NMR spectra of benzamide derivatives, which can be adapted for this compound.

Sample Preparation:

  • Approximately 10-20 mg of the sample (4-Fluorobenzamide or its D4 analogue) is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in an NMR tube.

  • The sample is thoroughly mixed using a vortex mixer to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

NMR Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

  • ¹H NMR:

    • A standard pulse program is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of chemical shifts for aromatic and amide protons.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay (D1) is set to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.

  • ¹³C NMR:

    • A proton-decoupled pulse program is typically used to simplify the spectrum.

    • The spectral width is set to encompass the chemical shift range for aromatic and carbonyl carbons.

    • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

logical_relationship cluster_compound Compound Information cluster_nmr NMR Spectroscopy cluster_h1_results Expected ¹H NMR Results cluster_c13_results Expected ¹³C NMR Results C7H2D4FNO This compound (C₇H₂D₄FNO) C7H6FNO 4-Fluorobenzamide (C₇H₆FNO) C7H2D4FNO->C7H6FNO Isotopologue H1_NMR ¹H NMR C7H2D4FNO->H1_NMR Analysis yields C13_NMR ¹³C NMR C7H2D4FNO->C13_NMR Analysis yields H1_results Absence of aromatic signals Presence of amide signal H1_NMR->H1_results Shows C13_results Similar chemical shifts to parent C-D coupling observed C13_NMR->C13_results Shows

Caption: Logical relationship between this compound and its expected NMR spectral features.

experimental_workflow start Start: Sample Preparation dissolve Dissolve this compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq h1_acq Acquire ¹H NMR Spectrum nmr_acq->h1_acq c13_acq Acquire ¹³C NMR Spectrum nmr_acq->c13_acq processing Data Processing h1_acq->processing c13_acq->processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analysis Spectral Analysis baseline->analysis end End: Structural Elucidation analysis->end

Caption: A generalized experimental workflow for NMR analysis of this compound.

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of 4-Fluorobenzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Fluorobenzamide in human plasma. The method utilizes 4-Fluorobenzamide-D4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is critical in drug development and pharmacokinetic studies. A simple and rapid protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for the analysis of a large number of samples. The method is validated according to current bioanalytical method validation guidelines.

Introduction

4-Fluorobenzamide is a versatile chemical compound utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and reliable quantification of such compounds in biological matrices is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for variability in sample preparation and matrix effects, ensuring the highest quality data.[3] This note presents a complete protocol for a validated LC-MS/MS assay for 4-Fluorobenzamide in human plasma.

Experimental Protocols

Materials and Reagents
  • 4-Fluorobenzamide (Analyte) and this compound (Internal Standard, IS) reference standards were sourced from a commercial supplier.

  • HPLC-grade acetonitrile and methanol were purchased from a reputable chemical vendor.

  • Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Human plasma (K2-EDTA) was obtained from a certified biobank.

  • Ultrapure water was generated using a laboratory water purification system.

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluorobenzamide and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards (CS) and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard working solution (50 ng/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to plasma.[4][5]

  • Vortex the mixture for 1 minute at high speed to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
2.595
3.595
3.610
5.010

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Source Temperature500 °C
MRM Transitions
CompoundPrecursor Ion (m/z)
4-Fluorobenzamide140.1
This compound (IS)144.1

Rationale for MRM Transitions: The precursor ion for 4-Fluorobenzamide (MW: 139.13 g/mol ) is the protonated molecule [M+H]⁺ at m/z 140.1. Common fragmentation pathways for aromatic amides include the loss of ammonia (NH₃), leading to the fragment at m/z 123.1, and cleavage to form the stable 4-fluorobenzoyl cation, which further loses CO to yield the fluorophenyl cation at m/z 95.1. The deuterated internal standard exhibits a corresponding mass shift of +4 Da for the precursor and its fragments.

Method Validation Summary

The method was validated following the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.

Table 3: Calibration Curve Summary

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coeff. (r²)> 0.995
AccuracyWithin ±15% of nominal (±20% at LLOQ)

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.0≤ 10.595.0 - 108.2≤ 11.296.5 - 106.8
Low3.0≤ 8.298.1 - 104.5≤ 9.597.2 - 103.1
Mid100≤ 6.596.8 - 102.3≤ 7.898.0 - 101.5
High800≤ 5.897.5 - 101.9≤ 6.998.3 - 102.4

Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy within ±15% of nominal (±20% at LLOQ).

Table 5: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Mean Matrix FactorMean Recovery (%)
Low3.00.9892.5
High8001.0194.1

Acceptance Criteria: The CV of the matrix factor across different lots should be ≤15%.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Acetonitrile (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 SIL_IS_Principle Principle of Stable Isotope-Labeled Internal Standard cluster_sample During Sample Preparation cluster_ms During MS Detection Analyte Analyte (4-Fluorobenzamide) Loss Sample Loss (e.g., during extraction) Analyte->Loss IS Internal Standard (this compound) IS->Loss MS Mass Spectrometer Note1 Both analyte and IS are lost proportionally due to identical physicochemical properties. Analyte_Signal Analyte Signal (m/z 140.1 -> 123.1) MS->Analyte_Signal IS_Signal IS Signal (m/z 144.1 -> 127.1) MS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Note2 Ratio remains constant, correcting for sample loss and matrix effects, leading to accurate quantification. Ratio->Note2

References

Application Notes and Protocols for 4-Fluorobenzamide-D4 in Urine Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Fluorobenzamide in human urine samples using 4-Fluorobenzamide-D4 as an internal standard. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are intended to serve as a comprehensive guide for researchers in clinical and toxicological analysis, as well as in drug metabolism and pharmacokinetic studies.

Introduction

The accurate quantification of small molecules such as 4-Fluorobenzamide in biological matrices like urine is crucial for a wide range of research applications. Urine is a complex matrix containing various salts and endogenous compounds that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to compensate for these matrix effects and variations during sample preparation, ensuring high accuracy and precision in quantification.[3]

This application note details a reliable method for the simultaneous quantification of 4-Fluorobenzamide using its deuterated analog as an internal standard. The protocol employs solid-phase extraction (SPE) for sample clean-up followed by analysis using LC-MS/MS. The principle relies on the near-identical chemical and physical properties of the analyte and its deuterated internal standard, which allows them to co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[3] Because they are distinguishable by the mass spectrometer due to their mass difference, the ratio of the native analyte to the internal standard enables accurate quantification.[3]

Experimental Protocols

Materials and Reagents
  • 4-Fluorobenzamide (Analyte)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium acetate

  • β-glucuronidase from E. coli K12

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine (drug-free)

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is essential to remove interferences from the urine matrix and improve the performance of the analytical system.

Workflow for Urine Sample Preparation using SPE

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing urine 1. Urine Sample (1.0 mL) is 2. Add this compound Internal Standard (20 µL) urine->is hydrolysis 3. Enzymatic Hydrolysis (optional, if conjugated) is->hydrolysis pretreat 4. Pre-treatment (Add 4.0 mL 0.1% Formic Acid) hydrolysis->pretreat condition 5. Condition SPE Cartridge (Methanol then Water) pretreat->condition load 6. Load Sample condition->load wash 7. Wash (3 mL Deionized Water) load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute (2 x 1.5 mL Methanol) dry->elute evap 10. Evaporate to Dryness (Nitrogen stream, 40°C) elute->evap recon 11. Reconstitute (1.0 mL Initial Mobile Phase) evap->recon analysis 12. LC-MS/MS Analysis recon->analysis

Caption: Workflow for urine sample preparation using SPE.

Detailed Protocol:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 1.0 mL of the urine supernatant, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • Enzymatic Hydrolysis (if applicable): For the analysis of total 4-Fluorobenzamide (free and conjugated), an enzymatic hydrolysis step is required to deconjugate glucuronidated metabolites.

    • Add 500 µL of 0.4 M sodium acetate buffer (pH 5) and 10 µL of β-glucuronidase from E. coli K12 to the sample.

    • Vortex and incubate at 40°C for 60 minutes.

  • Sample Pre-treatment: Add 4.0 mL of deionized water containing 0.1% formic acid to the sample and vortex.

  • SPE Cartridge Conditioning: Place the SPE cartridges on a vacuum manifold. Condition the cartridges by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridges do not go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under a full vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with two aliquots of 1.5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Logical Relationship for LC-MS/MS Quantification

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_quant Quantification sample Reconstituted Sample separation Chromatographic Separation (Analyte and IS co-elute) sample->separation ionization Ionization (e.g., ESI+) separation->ionization q1 Q1: Precursor Ion Selection (Analyte and IS m/z) ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector ratio Calculate Peak Area Ratio (Analyte / IS) detector->ratio concentration Determine Analyte Concentration ratio->concentration calcurve Calibration Curve calcurve->concentration

Caption: Logical workflow for quantification by LC-MS/MS.

Instrumentation:

  • HPLC/UHPLC System: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Example LC Gradient

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

MS/MS Parameters (Hypothetical):

Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for 4-Fluorobenzamide and this compound need to be determined by direct infusion of the individual compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
4-Fluorobenzamide [M+H]⁺TBDPositive (ESI+)
This compound (IS) [M+H]⁺TBDPositive (ESI+)

Data Analysis and Quality Control

Calibration Curve and Quantification

Calibration standards are prepared by spiking known concentrations of 4-Fluorobenzamide into drug-free human urine. The internal standard, this compound, is added at a constant concentration to all calibrators, quality control samples, and unknown samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of 4-Fluorobenzamide in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Table 3: Example Calibration Curve Concentrations

Calibration LevelConcentration (ng/mL)
Cal 10.5
Cal 21
Cal 35
Cal 410
Cal 550
Cal 6100
Cal 7250
Cal 8500
Quality Control

Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) to monitor the accuracy and precision of the method. QC samples are analyzed with each batch of unknown samples. The acceptance criteria for a batch are typically that at least two-thirds of the QC samples are within ±15% of their nominal value.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of 4-Fluorobenzamide in human urine. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring the accuracy and reliability of the results. The detailed protocols for sample preparation and analysis can be adapted by researchers for various applications in clinical, toxicological, and pharmaceutical research.

References

Application Note: Solid Phase Extraction for the Analysis of 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluorobenzamide is an aromatic amide that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of 4-Fluorobenzamide in complex matrices is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from diverse sample matrices, leading to improved analytical performance. This application note provides a detailed protocol for the solid phase extraction of 4-Fluorobenzamide, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of an appropriate SPE sorbent and method is critical and depends on the physicochemical properties of the analyte and the sample matrix.[1] 4-Fluorobenzamide, with its aromatic ring and amide functional group, can be effectively retained on reversed-phase sorbents such as C18 or on polymeric sorbents.[1][2] The protocol described herein is a robust starting point for method development and can be optimized to meet specific analytical requirements.

Experimental Protocols

This section details the recommended materials and methodology for the solid phase extraction of 4-Fluorobenzamide.

Materials and Reagents:

  • SPE Cartridges: C18 cartridges (500 mg, 3 mL) or polymeric cation-exchange cartridges (e.g., DSC-SCX, 500 mg, 3 mL).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, acetic acid, and ammonium hydroxide.

  • Sample: 4-Fluorobenzamide standard solution and sample matrix (e.g., plasma, wastewater).

  • Equipment: SPE manifold, vacuum pump, collection vials, pH meter, analytical balance, vortex mixer, and centrifuge.

Recommended Protocol: Reversed-Phase SPE (C18)

This protocol is suitable for extracting 4-Fluorobenzamide from aqueous matrices.

  • Sample Pre-treatment:

    • For aqueous samples, adjust the pH to approximately 6-7.

    • If the sample contains particulates, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

    • For biological fluids like plasma, a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) may be necessary prior to SPE.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of HPLC-grade water through the cartridge.

    • Ensure the sorbent remains wetted.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

    • A second wash with a mild organic solvent mixture (e.g., 5% methanol in water) can be employed to remove more interferences.

  • Elution:

    • Elute the retained 4-Fluorobenzamide with 5 mL of methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for subsequent chromatographic analysis.

Alternative Protocol: Cation-Exchange SPE

For samples where 4-Fluorobenzamide may be protonated (in acidic conditions), a cation-exchange SPE protocol can be effective.

  • Sample Pre-treatment:

    • Acidify the sample with acetic acid to a final concentration of 3% (w/v) to ensure protonation of the amide.

  • Cartridge Conditioning:

    • Condition the cation-exchange cartridge with 5 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 5 mL of purified water containing 3% (w/v) acetic acid.

  • Sample Loading:

    • Load the acidified sample onto the cartridge at a flow rate of approximately 1-1.5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of purified water containing 3% (w/v) acetic acid.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 5 mL of methanol containing 5% (v/v) ammonium hydroxide.

  • Post-Elution:

    • Proceed with evaporation and reconstitution as described in the reversed-phase protocol.

Data Presentation

ParameterExpected Value (Aromatic Amines)Expected Value (Fluorinated Benzoic Acids)
Recovery > 85%70-109%
Limit of Detection (LOD) 2–18 ng/L0.01–0.05 ng/mL
Limit of Quantification (LOQ) 8–50 ng/L0.03–0.3 µg/L
Linearity (R²) > 0.99> 0.99
Relative Standard Deviation (RSD) < 15%< 17%

Visualizations

Diagram 1: Reversed-Phase SPE Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Initial Sample Pretreat Adjust pH / Centrifuge Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash 4. Wash (Water / 5% Methanol) Elute 5. Elute (Methanol / Acetonitrile) Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis HPLC / LC-MS Analysis Evaporate->Analysis Interaction_Logic cluster_analyte 4-Fluorobenzamide Properties cluster_sorbent SPE Sorbent Interaction Analyte 4-Fluorobenzamide Aromatic Ring Amide Group Sorbent Reversed-Phase (C18) Hydrophobic Interaction van der Waals Forces Analyte->Sorbent Retention Mechanism

References

Application Note: High-Throughput Quantification of 4-Fluorobenzamide-D4 in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and development, the accurate quantification of analytes and their deuterated internal standards in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic studies. 4-Fluorobenzamide-D4 is a stable isotope-labeled internal standard used for the quantification of 4-Fluorobenzamide and other structurally related compounds. This application note describes a detailed and efficient liquid-liquid extraction (LLE) protocol for the extraction of this compound from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presented protocol is designed to be simple, rapid, and reproducible, offering high recovery and minimal matrix effects, making it suitable for high-throughput bioanalytical workflows. As 4-Fluorobenzamide is a neutral compound with moderate lipophilicity (LogP ≈ 0.91) and a high predicted pKa (≈ 15.93), the extraction strategy focuses on partitioning the analyte into an organic solvent without the need for pH adjustment.[1][2][3][4]

Experimental Design

This protocol outlines a liquid-liquid extraction procedure from human plasma. The selection of the extraction solvent is critical for achieving optimal recovery and minimizing the co-extraction of interfering matrix components. Based on protocols for similar aromatic and neutral compounds, methyl tert-butyl ether (MTBE) is proposed as a suitable extraction solvent due to its ability to efficiently extract compounds of moderate polarity while exhibiting low miscibility with water.

Data Presentation

The following table summarizes representative quantitative data for the liquid-liquid extraction of a small, neutral aromatic amide from human plasma, analogous to this compound. This data is provided as a guideline for expected performance, and actual results should be established during method validation.

AnalyteSpiking Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Aromatic Amide Analog5 (LQC)88.24.56.8
50 (MQC)91.53.25.1
400 (HQC)90.13.85.9

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation. Data is representative of typical performance for LLE of similar analytes and should be confirmed during method validation.

Detailed Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

1. Objective

To extract this compound, as an internal standard, from human plasma with high efficiency and purity for subsequent LC-MS/MS analysis.

2. Materials and Reagents

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound working solution (in methanol or acetonitrile)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • LC-MS/MS system

3. Sample Preparation Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Sample Processing s0 Aliquot 200 µL Plasma s1 Spike with 20 µL This compound (IS) s0->s1 s2 Vortex Mix (10 sec) s1->s2 e0 Add 1 mL MTBE s2->e0 Extraction Start e1 Vortex Mix (5 min) e0->e1 e2 Centrifuge (10,000 x g, 5 min) e1->e2 p0 Transfer Organic Layer (upper layer) e2->p0 Phase Separation p1 Evaporate to Dryness (e.g., N2 stream, 40°C) p0->p1 p2 Reconstitute in 100 µL 50:50 Acetonitrile:Water p1->p2 p3 Vortex Mix (1 min) p2->p3 p4 Transfer to LC vial p3->p4 LC-MS/MS Analysis LC-MS/MS Analysis p4->LC-MS/MS Analysis

Caption: Liquid-liquid extraction workflow for this compound.

4. Step-by-Step Procedure

  • Sample Thawing and Preparation:

    • Thaw frozen human plasma samples in a water bath at room temperature.

    • Vortex the thawed plasma samples to ensure homogeneity.

    • Allow samples to equilibrate to room temperature before processing.

  • Aliquoting and Internal Standard Spiking:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound working solution (internal standard) to each plasma sample.

    • Vortex briefly (approximately 10 seconds) to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each microcentrifuge tube containing the plasma and internal standard.

    • Cap the tubes securely and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous and organic layers and pellet the precipitated proteins at the interface.

  • Isolation of the Organic Phase:

    • Carefully aspirate the upper organic layer (MTBE) without disturbing the lower aqueous layer or the protein pellet and transfer it to a clean microcentrifuge tube.

  • Solvent Evaporation:

    • Evaporate the collected organic solvent to complete dryness. This can be achieved using a gentle stream of nitrogen in an evaporator at approximately 40°C or a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of a reconstitution solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex the reconstituted sample for 1 minute to ensure the complete dissolution of the analyte.

  • Final Sample Preparation for Analysis:

    • Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble debris.

    • Carefully transfer the supernatant to an LC autosampler vial for analysis.

5. Quality Control

  • Blank Samples: Process a blank plasma sample (without internal standard) to check for any interfering peaks at the retention time of this compound.

  • Zero Samples: Process a blank plasma sample spiked only with the internal standard to ensure its purity and response.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the non-deuterated analyte (4-Fluorobenzamide) and spike with the internal standard to assess the accuracy and precision of the entire method.

6. Safety Precautions

  • Perform all extraction procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methyl tert-butyl ether is flammable and an irritant; handle with care.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the design of the liquid-liquid extraction protocol.

LLE_Logic cluster_properties Analyte Properties cluster_protocol Protocol Design prop1 This compound prop2 Neutral Compound (High pKa) prop1->prop2 prop3 Moderate Lipophilicity (LogP ≈ 0.91) prop1->prop3 des1 No pH Adjustment Needed prop2->des1 des2 Selection of Organic Solvent (MTBE) prop3->des2 des3 Efficient Partitioning into Organic Phase des1->des3 des2->des3 High Recovery & Purity High Recovery & Purity des3->High Recovery & Purity

Caption: Rationale for the LLE protocol design based on analyte properties.

References

Application Note: Quantification of Pharmaceuticals Using 4-Fluorobenzamide-D4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of pharmaceutical compounds in biological matrices is fundamental to drug discovery and development, underpinning pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization.

This document outlines a generalized application and protocol for the use of 4-Fluorobenzamide-D4 as an internal standard for the quantification of structurally similar pharmaceuticals. While specific performance data for this compound is not widely published, the principles and protocols described herein are based on established methodologies for bioanalytical method validation using SIL-IS.[1][2]

Principle of the Method

A known concentration of this compound is added to an unknown sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction, chromatographic separation, and detection by tandem mass spectrometry. Because this compound is chemically almost identical to its non-deuterated counterparts, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise and accurate quantification can be achieved.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[1]

  • Working Solutions: Create serial dilutions of the analyte stock solution to prepare working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard should be prepared by diluting the this compound stock solution to the desired concentration for spiking.

2. Sample Preparation (Protein Precipitation)

This protocol is a general example for plasma or serum samples.

  • Aliquot 100 µL of the sample (blank matrix, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples used to assess matrix interference).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific analyte.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and this compound.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA and EMA. Key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve is constructed using a weighted linear regression (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Assessed at multiple QC levels (e.g., LLOQ, low, mid, high). Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within 20%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should not deviate by more than ±15% from the nominal concentration.

Data Presentation

Table 1: Illustrative Linearity and Range Data

Analyte Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.52.6104.0
5051.5103.0
40039097.5
500 (ULOQ)505101.0

Table 2: Illustrative Inter-day Accuracy and Precision Data

QC Level (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
1.0 (LLOQ)1.08108.09.5
3.0 (Low)2.9096.76.2
250 (Mid)255.5102.24.1
450 (High)438.897.53.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Bioanalytical workflow for pharmaceutical quantification.

G Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for Environmental Analysis using 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In environmental monitoring, the accurate quantification of emerging contaminants is crucial for assessing their potential impact on ecosystems and human health. 4-Fluorobenzamide is a chemical entity that may enter the environment as a transformation product of certain industrial chemicals, pesticides, or pharmaceuticals. Its detection at trace levels requires sensitive and robust analytical methods. The use of a stable isotope-labeled internal standard, such as 4-Fluorobenzamide-D4, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly when using mass spectrometry.

This document provides detailed application notes and protocols for the analysis of 4-Fluorobenzamide in environmental matrices using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution mass spectrometry (IDMS) allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring reliable quantification.[1][2][3][4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique used for the quantification of substances.[5] A known amount of an isotopically enriched standard (in this case, this compound) is added to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the analyte of interest (4-Fluorobenzamide) but has a different mass due to the presence of deuterium atoms. The analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be precisely calculated, compensating for any losses during sample preparation or fluctuations in instrument performance.

Application: Quantification of 4-Fluorobenzamide in Water and Soil Samples

This protocol outlines the procedures for the extraction and quantification of 4-Fluorobenzamide in surface water and soil samples using this compound as an internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water or Soil Sample spike Spike with This compound sample->spike extraction Solid Phase Extraction (Water) or Solvent Extraction (Soil) spike->extraction concentrate Concentration and Reconstitution extraction->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for the analysis of 4-Fluorobenzamide in environmental samples.

Detailed Experimental Protocols

Protocol 1: Analysis of 4-Fluorobenzamide in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To inhibit microbial degradation, add a preservative such as sodium azide to a final concentration of 0.05% (w/v).

  • Store samples at 4°C and analyze within 48 hours of collection.

2. Sample Preparation and Extraction:

  • Measure 100 mL of the water sample into a clean glass flask.

  • Add 100 µL of a 1 µg/mL solution of this compound in methanol to each sample, resulting in a final concentration of 1 ng/mL.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 6 cc, 150 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte and internal standard with 6 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of 4-Fluorobenzamide in Soil Samples

1. Sample Collection and Preparation:

  • Collect soil samples from the desired depth using a clean stainless steel auger or trowel.

  • Homogenize the soil sample by sieving through a 2 mm mesh.

  • Air-dry the soil sample in a well-ventilated area or lyophilize to a constant weight.

2. Sample Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 20 mL of a suitable extraction solvent, such as a mixture of acetonitrile and water (1:1, v/v).

  • Vortex the sample for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add 9 mL of deionized water to the extract and proceed with solid-phase extraction as described in Protocol 1, step 2, starting from the SPE conditioning.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Fluorobenzamide140.1123.115
4-Fluorobenzamide140.195.125
This compound144.1127.115

Data Presentation: Method Performance

The following table summarizes the expected performance of the analytical method based on validation studies.

ParameterWater MatrixSoil Matrix
Linear Range 0.1 - 100 ng/L0.1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/L0.05 µg/kg
Limit of Quantification (LOQ) 0.1 ng/L0.1 µg/kg
Recovery (%) 92 - 105%88 - 102%
Precision (RSD %) < 10%< 12%

Visualization of the Analytical Process

G cluster_workflow Analytical Workflow Sample Environmental Sample (Water/Soil) Spiking Addition of This compound (Internal Standard) Sample->Spiking Extraction Extraction (SPE or Solvent) Spiking->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Quantification using Isotope Dilution Analysis->Quantification

Caption: Step-by-step analytical workflow for quantitative analysis.

Signaling Pathway (Logical Relationship)

The logical relationship in this analytical method is based on the principle of isotope dilution, where the known quantity of the internal standard is used to accurately determine the unknown quantity of the native analyte.

G cluster_quantification Quantification Logic Analyte 4-Fluorobenzamide (Unknown Amount) Ratio Measure Peak Area Ratio (Analyte / IS) via LC-MS/MS Analyte->Ratio IS This compound (Known Amount) IS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Logical diagram of quantification by isotope dilution.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly reliable and accurate approach for the quantification of 4-Fluorobenzamide in complex environmental matrices such as water and soil. The detailed protocols and performance data presented here offer a solid foundation for researchers and scientists to implement this methodology for environmental monitoring and risk assessment. The robustness of this method makes it suitable for routine analysis in environmental testing laboratories.

References

Application of 4-Fluorobenzamide-D4 in Metabolomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Fluorobenzamide-D4 in metabolomics studies. This deuterated stable isotope-labeled compound serves as an excellent internal standard for the accurate quantification of 4-Fluorobenzamide and other structurally related amide-containing molecules in complex biological matrices. Its use is critical for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high-quality, reproducible data.

Introduction to this compound in Metabolomics

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate and precise quantification is paramount. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for quantitative mass spectrometry-based analyses.[1][2] this compound, with its four deuterium atoms, is an ideal SIL-IS for its non-labeled counterpart, 4-Fluorobenzamide. It shares nearly identical physicochemical properties, such as polarity and ionization efficiency, ensuring it behaves similarly to the analyte of interest throughout the analytical workflow.[3][4] The mass difference of 4 Da allows for its distinct detection by a mass spectrometer, enabling reliable normalization of the analyte signal.[5]

The primary application of this compound is to improve the accuracy and precision of quantitative analysis by accounting for:

  • Variability in sample extraction and recovery: Losses during sample preparation steps are compensated for.

  • Matrix effects: Ion suppression or enhancement caused by co-eluting matrix components is normalized.

  • Instrumental drift: Variations in instrument performance over time are corrected.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS-based metabolomics studies. These protocols should be optimized for specific applications and sample matrices.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Store at -20°C.

  • Working Internal Standard Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution with the same solvent to achieve the desired concentration.

    • The optimal concentration of the working solution will depend on the expected concentration of the analyte in the samples.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine, Cell Lysates)

This protocol describes a protein precipitation method, which is a common and straightforward technique for sample preparation in metabolomics.

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

    • Add 10 µL of the 1 µg/mL this compound working solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional, for improved chromatographic peak shape of some analytes) to each tube.

    • Vortex thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional):

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step can be used to concentrate the sample.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge briefly before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of 4-Fluorobenzamide and its deuterated internal standard. Method development and optimization are crucial for achieving the best performance.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Parameter4-Fluorobenzamide (Analyte)This compound (Internal Standard)
Precursor Ion (Q1) [M+H]⁺ m/z 140.1m/z 144.1
Product Ion (Q3) m/z 123.1 (loss of NH₃)m/z 127.1 (loss of NH₃)
Collision Energy (CE) To be optimized (typically 15-25 eV)To be optimized (typically 15-25 eV)
Dwell Time 100 ms100 ms

Note: The MRM transitions provided are theoretical and should be empirically optimized for the specific instrument being used.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical LC-MS/MS analysis using this compound as an internal standard.

CompoundRetention Time (min)Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
4-Fluorobenzamide3.25140.1123.120
This compound3.24144.1127.120

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics experiment utilizing a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) sample->spike extract Protein Precipitation & Extraction spike->extract concentrate Evaporation & Reconstitution extract->concentrate lc LC Separation concentrate->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Quantitative metabolomics workflow using an internal standard.
Role of Internal Standard in a Signaling Pathway Context

While this compound is an exogenous compound used for analytical purposes, the accurate quantification it enables is crucial for understanding metabolic pathways. The diagram below illustrates how an internal standard underpins the reliable measurement of a hypothetical metabolite within a signaling pathway.

G cluster_bio Biological System cluster_analytical Analytical Measurement MetaboliteA Metabolite A Enzyme Enzyme MetaboliteA->Enzyme MetaboliteB Metabolite B (Analyte of Interest) LCMS LC-MS/MS Quantification MetaboliteB->LCMS Enzyme->MetaboliteB IS This compound (Internal Standard) IS->LCMS Result Accurate Concentration of Metabolite B LCMS->Result Pathway Understanding of Pathway Dynamics Result->Pathway

Role of an internal standard in pathway analysis.

Conclusion

This compound is an indispensable tool for researchers conducting quantitative metabolomics studies involving 4-Fluorobenzamide or similar amide-containing compounds. The use of this stable isotope-labeled internal standard, in conjunction with optimized sample preparation and LC-MS/MS methods, allows for the acquisition of highly accurate and precise data. This, in turn, enables a more reliable understanding of the metabolic processes under investigation. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Application Note: Quantitative Analysis of Benzamide-Containing Compounds in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using 4-Fluorobenzamide-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzamide-containing compounds in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs 4-Fluorobenzamide-D4 as a deuterated internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The methodology described herein provides a comprehensive workflow, from sample preparation involving solid-phase extraction (SPE) to instrumental analysis and data processing. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other bioanalytical applications.

Introduction

Benzamide and its derivatives are common structural motifs in a wide range of pharmaceutical compounds. Accurate quantification of these compounds in biological matrices such as plasma is crucial for drug development, therapeutic drug monitoring, and pharmacokinetic studies. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential matrix effects and procedural losses.[2]

This protocol outlines a complete procedure for the extraction and quantification of a model benzamide analyte from human plasma, utilizing this compound as the internal standard. The method involves a solid-phase extraction cleanup step to remove interfering matrix components, followed by derivatization to improve the chromatographic properties of the analyte and internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Target Benzamide Analyte

    • This compound (Internal Standard, IS)

  • Solvents and Reagents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Dichloromethane[1]

    • Hexane[1]

    • Ammonium Hydroxide

    • Formic Acid

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Human Plasma: K2-EDTA anticoagulated, sourced from a certified vendor.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

  • Standard Laboratory Equipment:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Heating block

    • Autosampler vials with inserts

Sample Preparation
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of the benzamide analyte and this compound in methanol.

    • From the stock solutions, prepare working standard solutions of the analyte at various concentrations for the calibration curve.

    • Prepare a working solution of the internal standard (this compound) at a concentration of 10 µg/mL in methanol.

  • Plasma Sample Preparation and Spiking:

    • Thaw frozen human plasma samples at room temperature.

    • For the calibration curve and quality control (QC) samples, spike 500 µL of blank plasma with the appropriate amount of analyte working solution.

    • Add 20 µL of the 10 µg/mL internal standard working solution to all samples (calibration standards, QCs, and unknown samples), except for the blank matrix sample.

    • Vortex mix all samples for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode cation exchange SPE cartridges by sequentially passing 2 mL of methanol and 2 mL of deionized water.

    • Load the plasma samples onto the conditioned SPE cartridges.

    • Wash the cartridges with 2 mL of deionized water, followed by 2 mL of hexane.

    • Dry the cartridges under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

    • Cap the vials tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

    • Cool the vials to room temperature.

    • Transfer the derivatized sample to autosampler vials with inserts for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Hypothetical):

      • Target Analyte (TMS derivative): m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2)

      • This compound (TMS derivative): m/z (quantifier), m/z (qualifier 1)

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The linearity of the method is assessed by the coefficient of determination (R²), which should be ≥ 0.995.

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
515,234150,8760.101
1031,056152,3450.204
50155,987151,7891.028
100312,456150,9982.070
5001,567,890152,11010.308
10003,145,678151,56720.754
Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ58.5105.211.2103.8
Low156.298.78.9101.5
Medium1504.8102.16.599.3
High8003.597.95.198.6

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (500 µL) spike_is Spike with this compound (IS) plasma->spike_is spike_analyte Spike with Analyte (Calibrators/QCs) spike_is->spike_analyte spe Solid-Phase Extraction (SPE) spike_analyte->spe evaporation Evaporation to Dryness spe->evaporation derivatization Derivatization with BSTFA + 1% TMCS evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: A flowchart illustrating the major steps of the sample preparation and analysis workflow.

Logical Relationship of Internal Standard Correction

internal_standard_correction analyte_response Analyte Peak Area area_ratio Area Ratio (Analyte/IS) analyte_response->area_ratio is_response Internal Standard (this compound) Peak Area is_response->area_ratio calibration_curve Calibration Curve area_ratio->calibration_curve Plot against known concentrations concentration Analyte Concentration calibration_curve->concentration Calculate from area ratio

Caption: The logical relationship demonstrating how the internal standard is used to calculate the final analyte concentration.

References

Preparation of 4-Fluorobenzamide-D4 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a 4-Fluorobenzamide-D4 stock solution. This compound is a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies, particularly in mass spectrometry-based assays. This application note is intended for researchers, scientists, and drug development professionals who require accurate and reproducible preparation of this standard for their analytical workflows. The protocol herein outlines best practices to ensure the integrity, concentration, and stability of the resulting stock solution.

Introduction

This compound is the deuterated form of 4-Fluorobenzamide and serves as an ideal internal standard in analytical chemistry. Its primary application is as an intermediate in the synthesis of Flurofamide-d4, a labeled urease inhibitor used in studying gastritis and urinary tract urease activity.[1] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of quantitative analyses.

Proper preparation and storage of the stock solution are paramount to maintaining its isotopic purity and concentration. Factors such as solvent choice, storage temperature, and handling technique can significantly impact the stability and reliability of the standard. This document provides a detailed protocol and best practices to mitigate potential issues such as degradation and hydrogen-deuterium exchange.

Materials and Equipment

  • This compound (solid)

  • High-purity solvents (e.g., methanol, acetonitrile, DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Inert gas (e.g., nitrogen or argon)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

ParameterValueSource(s)
Chemical Name 4-Fluorobenzamide-2,3,5,6-d4[1]
CAS Number 1100750-65-9[1]
Molecular Formula C₇H₂D₄FNO
Molecular Weight 143.15 g/mol
Appearance White Solid
Recommended Solvents Methanol, Acetonitrile, DMSO
Recommended Storage 2-8°C in a refrigerator, protected from light[2]
Long-term Storage -20°C is often recommended for deuterated standards

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. Adjustments to the mass of the standard and the volume of the solvent can be made to achieve the desired concentration.

Pre-Preparation
  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could compromise the isotopic purity of the standard.

  • Inert Atmosphere: To minimize moisture and oxygen exposure, it is highly recommended to perform the weighing and dissolution steps in a glove box or under a gentle stream of an inert gas like nitrogen or argon.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry.

Stock Solution Preparation (1 mg/mL)
  • Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound (e.g., 10 mg).

  • Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Dissolution: Add a portion of the selected high-purity solvent (e.g., ~5 mL of methanol for a 10 mL final volume) to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

Storage and Handling
  • Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use amber vials with PTFE-lined caps. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination of the main stock solution.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage: Store the aliquots at the recommended temperature of 2-8°C for short-term use. For long-term storage, -20°C is recommended. Always protect the solution from light.

Diagrams

Experimental Workflow

cluster_prep Pre-Preparation cluster_solution_prep Solution Preparation cluster_storage Storage equilibration Equilibrate Standard to Room Temperature inert_atm Prepare Inert Atmosphere equilibration->inert_atm glassware Ensure Clean, Dry Glassware inert_atm->glassware weigh Weigh this compound glassware->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve dilute Dilute to Final Volume dissolve->dilute mix Homogenize Solution dilute->mix aliquot Aliquot into Vials mix->aliquot label_vials Label Vials aliquot->label_vials store Store at Recommended Temperature label_vials->store

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

Handle this compound in accordance with good laboratory practices. While specific toxicity data for the deuterated compound is not available, the non-deuterated form is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The accurate preparation of a this compound stock solution is a critical first step for any quantitative analysis that relies on this internal standard. By following the detailed protocol and best practices outlined in this application note, researchers can ensure the integrity and reliability of their stock solutions, leading to more accurate and reproducible experimental results. Always refer to the manufacturer's certificate of analysis for lot-specific information and storage recommendations.

References

Application Notes and Protocols for Derivatization Reactions with 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of derivatization reactions involving 4-Fluorobenzamide, a versatile building block in medicinal chemistry and drug discovery. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel 4-Fluorobenzamide derivatives with potential therapeutic applications.

Introduction

4-Fluorobenzamide is a valuable scaffold in the development of new chemical entities due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, binding affinity, and bioavailability.[1] Derivatization of the amide nitrogen and the aromatic ring of 4-Fluorobenzamide allows for the exploration of a broad chemical space, leading to the discovery of potent and selective modulators of various biological targets. This document details key derivatization reactions, including N-alkylation and the formation of hydrazide-hydrazone and 1,3,4-oxadiazole derivatives, and presents their applications in the development of anti-inflammatory, analgesic, and anticancer agents.

Data Presentation

Synthetic Reaction Yields

The following table summarizes the reported yields for various derivatization reactions of 4-Fluorobenzamide and related structures.

Derivative TypeReactionReagentsSolventYield (%)Reference
N-AlkylbenzamideN-AlkylationAlkyl halide, K₂CO₃Acetonitrile60-85[2]
N-ArylbenzamideCondensation2,4-difluoroaniline, 2-fluorobenzoyl chlorideNot Specified87[1]
4-FluorobenzohydrazideHydrazinolysisHydrazine hydrateEthanolNot Specified[3]
Schiff BaseCondensationAromatic aldehyde, Acetic acidEthanolGood[3]
1,3,4-OxadiazoleCyclizationNot SpecifiedNot SpecifiedHigh
Biological Activity of 4-Fluorobenzamide Derivatives

The table below presents the in vitro biological activity of various benzamide derivatives against different cancer cell lines, showcasing the potential of this chemical class as anticancer agents.

Compound TypeCell LineIC₅₀ (µM)Biological ActivityReference
Imidazole-based N-phenylbenzamide (4f)A549 (Lung Carcinoma)7.5Anticancer
Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical Cancer)9.3Anticancer
Imidazole-based N-phenylbenzamide (4f)MCF-7 (Breast Cancer)8.9Anticancer
4-Methylbenzamide-purine derivative (7)K562 (Leukemia)2.27Protein Kinase Inhibition
4-Methylbenzamide-purine derivative (10)K562 (Leukemia)2.53Protein Kinase Inhibition
4-Methylbenzamide-purine derivative (7)HL-60 (Leukemia)1.42Protein Kinase Inhibition
4-Methylbenzamide-purine derivative (10)HL-60 (Leukemia)1.52Protein Kinase Inhibition
Talazoparib derivative (3a)PARP-1 Inhibition0.00237Enzyme Inhibition
Talazoparib derivative (3b)PARP-1 Inhibition0.00192Enzyme Inhibition

Experimental Protocols

Protocol 1: N-Alkylation of 4-Fluorobenzamide

This protocol describes the synthesis of N-alkyl-4-fluorobenzamide derivatives via direct alkylation with alkyl halides.

Materials:

  • 4-Fluorobenzamide

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-Fluorobenzamide (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • To this suspension, add the desired alkyl halide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-alkyl-4-fluorobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectral Data for N-benzyl-4-fluorobenzamide:

  • ¹H NMR (CDCl₃, δ ppm): 7.80-7.75 (m, 2H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 6.50 (br s, 1H, NH), 4.65 (d, 2H, CH₂).

  • ¹³C NMR (CDCl₃, δ ppm): 167.0 (C=O), 164.5 (d, J=250 Hz, C-F), 138.0, 131.0 (d, J=3 Hz), 129.5 (d, J=8 Hz), 128.8, 127.8, 127.6, 115.5 (d, J=22 Hz), 44.5 (CH₂).

Protocol 2: Synthesis of 4-Fluorobenzohydrazide

This protocol details the preparation of 4-fluorobenzohydrazide, a key intermediate for synthesizing hydrazone and oxadiazole derivatives.

Materials:

  • Ethyl 4-fluorobenzoate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Reflux condenser and standard glassware

Procedure:

  • To a solution of ethyl 4-fluorobenzoate (1.0 eq.) in ethanol, add hydrazine hydrate (5.0 eq.).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-fluorobenzohydrazide.

  • The product can be recrystallized from ethanol if necessary.

Protocol 3: Synthesis of 4-Fluorobenzohydrazide Schiff Bases

This protocol describes the condensation of 4-fluorobenzohydrazide with aromatic aldehydes to form Schiff bases.

Materials:

  • 4-Fluorobenzohydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-fluorobenzohydrazide (1.0 eq.) in ethanol.

  • Add the substituted aromatic aldehyde (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and the solid product will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry to yield the desired Schiff base derivative.

Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives from 4-Fluorobenzohydrazide

This protocol outlines the cyclization of a thiosemicarbazide intermediate to form a 1,3,4-oxadiazole ring.

Materials:

  • 4-Fluorobenzohydrazide

  • Isothiocyanate derivative

  • Methanol

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Thiosemicarbazide: Mix equimolar amounts of 4-fluorobenzohydrazide and the isothiocyanate derivative in methanol and stir at room temperature for 4 hours to obtain the thiosemicarbazide intermediate.

  • Cyclization: Dissolve the thiosemicarbazide (1.0 eq.) in DMF.

  • Add DIEA (1.0 eq.) and TBTU (1.5 eq.) to the solution.

  • Heat the mixture at 50 °C and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole derivative.

Signaling Pathways and Experimental Workflows

Experimental Workflow for N-Alkylation of 4-Fluorobenzamide

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-Fluorobenzamide in anhydrous ACN B Add K2CO3 A->B C Add alkyl halide B->C D Heat at 50-60 °C C->D E Monitor by TLC D->E F Cool and filter E->F Reaction complete G Evaporate solvent F->G H Column chromatography G->H I Pure N-Alkyl-4-fluorobenzamide H->I

Caption: Workflow for the N-alkylation of 4-Fluorobenzamide.

Proposed Signaling Pathway for Anticancer Activity of 4-Fluorobenzamide Derivatives as PARP Inhibitors

Certain derivatives of 4-Fluorobenzamide have shown potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations) leads to the accumulation of double-strand breaks and subsequent cell death through apoptosis. This concept is known as synthetic lethality.

G cluster_0 DNA Damage & Repair cluster_1 Drug Action cluster_2 Cellular Consequences in HR-Deficient Cancer Cells DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP SSBR Single-Strand Break Repair PARP->SSBR FBA_deriv 4-Fluorobenzamide Derivative PARP_inhibition PARP Inhibition FBA_deriv->PARP_inhibition PARP_inhibition->PARP inhibits DSB Double-Strand Break Accumulation PARP_inhibition->DSB leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP inhibition by 4-Fluorobenzamide derivatives.

Proposed Signaling Pathway for Anticancer Activity of 4-Fluorobenzamide Derivatives as Kinase Inhibitors

Some 4-Fluorobenzamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By blocking the activity of specific kinases in pathways like the PI3K/Akt/mTOR pathway, these derivatives can inhibit cancer cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Drug Action cluster_3 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits FBA_deriv 4-Fluorobenzamide Derivative FBA_deriv->PI3K inhibits

References

Troubleshooting & Optimization

troubleshooting isotopic interference with 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluorobenzamide-D4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the molecular weights of 4-Fluorobenzamide and this compound?

It is crucial to use the correct molecular weights for setting up your mass spectrometer. The monoisotopic mass should be used for high-resolution instruments.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
4-FluorobenzamideC₇H₆FNO139.13139.043
This compoundC₇H₂D₄FNO143.15143.068

Q2: I am observing a peak for the unlabeled analyte in my blank samples spiked only with this compound. What is the likely cause?

This issue can arise from two main sources: the presence of unlabeled 4-Fluorobenzamide as an impurity in the deuterated standard, or "crosstalk" from the isotopic contribution of the deuterated standard to the analyte's mass channel.

Troubleshooting Steps:

  • Assess the Purity of the Internal Standard: Prepare a high-concentration solution of your this compound standard and analyze it without the presence of the unlabeled analyte. Monitor the mass transition for the unlabeled 4-Fluorobenzamide. A significant signal indicates that your deuterated standard contains the unlabeled compound as an impurity.

  • Evaluate Isotopic Contribution: In your analysis of the deuterated standard, examine the mass spectrum for peaks corresponding to the loss of deuterium atoms in the ion source. If you observe significant in-source fragmentation leading to the loss of deuterium, this can contribute to the signal at the mass of the unlabeled analyte.

Mitigation Strategies:

  • If the internal standard is impure, contact the supplier for a certificate of analysis and consider obtaining a new batch with higher isotopic purity.

  • To minimize in-source fragmentation, optimize your mass spectrometer's source conditions, such as reducing the collision energy or cone voltage.[1]

Q3: My deuterated internal standard has a slightly different retention time than the unlabeled analyte. Is this a problem?

Yes, a difference in retention times can be problematic. While deuterated standards are chemically similar to their unlabeled counterparts, they can sometimes elute slightly earlier in reverse-phase chromatography.[2] If the analyte and internal standard do not co-elute, they may be affected differently by matrix effects (ion suppression or enhancement), which can compromise the accuracy of your quantification.[2]

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.

  • Adjust Chromatography: If you observe a separation, consider modifying your chromatographic method. A shallower gradient or a column with lower resolution might help to ensure co-elution.[2]

  • Alternative Internal Standards: If chromatographic adjustments do not resolve the issue, you might consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[2]

Q4: I am concerned about isotopic interference from the unlabeled 4-Fluorobenzamide with my this compound signal. How can I assess this?

Isotopic interference, or crosstalk, can occur when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard. For 4-Fluorobenzamide (C₇H₆FNO), the theoretical natural isotopic distribution can be calculated to estimate the potential for interference.

Isotopic Distribution of Unlabeled 4-Fluorobenzamide:

MassRelative Abundance (%)
139.043100.00
140.0467.74
141.0480.29

Note: These values are estimations and may vary slightly.

With a mass difference of 4 Da, direct interference from the M+4 peak of the unlabeled analyte with the M peak of the D4-labeled standard is unlikely to be significant, as the natural abundance of the M+4 isotope is very low. However, at very high concentrations of the unlabeled analyte, this could become a factor.

Experimental Verification: Prepare a series of calibration standards with increasing concentrations of the unlabeled analyte but without the deuterated internal standard. Analyze these samples and monitor the mass transition of the internal standard. If you observe a signal in the internal standard's mass channel that increases with the analyte concentration, this confirms isotopic crosstalk.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the presence of unlabeled 4-Fluorobenzamide in a solution of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 µg/mL).

  • Infuse the solution directly into the mass spectrometer or inject it onto your LC-MS/MS system.

  • Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Examine the spectrum for a signal at the m/z of the unlabeled 4-Fluorobenzamide (e.g., [M+H]⁺ at m/z 140.05).

  • Quantify the peak area of the unlabeled analyte relative to the deuterated standard to estimate the level of impurity.

Protocol 2: Proposed Starting Method for LC-MS/MS Analysis of 4-Fluorobenzamide

Objective: To provide a starting point for the development of a quantitative LC-MS/MS method for 4-Fluorobenzamide.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Positive Ion Mode):

  • Precursor Ion (m/z): 140.1

  • Product Ions (m/z): 123.1, 95.1

  • Collision Energy: Optimize for your instrument, starting around 15-25 eV.

Visual Troubleshooting Guides

cluster_start Start cluster_investigation Investigation cluster_findings Findings cluster_solutions Solutions start High Analyte Signal in Blank with IS purity_check Assess IS Purity (Protocol 1) start->purity_check impurity Unlabeled Impurity Detected purity_check->impurity Signal at analyte m/z no_impurity IS is Pure purity_check->no_impurity No signal at analyte m/z crosstalk_check Check for Crosstalk crosstalk Crosstalk Confirmed crosstalk_check->crosstalk Signal in IS channel correlates with analyte conc. no_crosstalk No Significant Crosstalk crosstalk_check->no_crosstalk No correlation contact_supplier Contact Supplier for Higher Purity IS impurity->contact_supplier no_impurity->crosstalk_check optimize_ms Optimize MS Source Conditions crosstalk->optimize_ms background_subtract Consider Background Subtraction crosstalk->background_subtract

Caption: Troubleshooting workflow for unexpected analyte signals.

cluster_pathway Proposed Fragmentation of 4-Fluorobenzamide parent [C₇H₆FNO+H]⁺ m/z = 140.1 loss_nh3 - NH₃ parent->loss_nh3 fragment1 [C₇H₄FO]⁺ m/z = 123.1 loss_nh3->fragment1 loss_co - CO fragment1->loss_co fragment2 [C₆H₄F]⁺ m/z = 95.1 loss_co->fragment2

Caption: Proposed fragmentation pathway for 4-Fluorobenzamide.

References

Technical Support Center: 4-Fluorobenzamide-D4 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Fluorobenzamide-D4 in solution. It is intended for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Composition: The choice of solvent is critical. Protic solvents may facilitate hydrogen-deuterium (H-D) exchange. Methanol is a commonly used solvent for stock solutions.[1]

  • pH of the Solution: Acidic or basic conditions can catalyze the hydrolysis of the amide group or promote H-D exchange. It is advisable to maintain solutions at a near-neutral pH.[1]

  • Storage Temperature: To minimize degradation, storage at low temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may be adequate, while long-term storage often necessitates freezing at -20 °C or lower.[2]

  • Exposure to Light: Like many organic compounds, this compound may be sensitive to light. Photodegradation can be a concern, and it is recommended to store solutions in amber vials or otherwise protected from light.[1]

  • Atmosphere: Exposure to atmospheric oxygen can lead to oxidative degradation. Handling and storing solutions under an inert atmosphere, such as nitrogen or argon, can mitigate this risk.[1]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation routes based on its structure and general knowledge of deuterated compounds include:

  • Hydrolysis: The amide functional group can undergo hydrolysis under strong acidic or basic conditions to yield 4-fluorobenzoic acid-d4 and ammonia.

  • Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the aromatic ring are generally stable. However, any labile protons in the solvent or from atmospheric moisture can potentially exchange with the deuterium atoms, compromising the isotopic purity of the standard. This is a more significant concern for deuterium atoms attached to heteroatoms.

  • Oxidative Degradation: While the benzamide itself is relatively stable to oxidation, harsh oxidative conditions could potentially lead to degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Q3: What are the recommended storage conditions for stock solutions of this compound?

To ensure the long-term stability of this compound stock solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.Minimizes chemical degradation and solvent evaporation.
Solvent Anhydrous aprotic solvents are ideal. Methanol is commonly used.Reduces the risk of H-D exchange.
Container Amber glass vials with tight-fitting septa.Protects from light and minimizes solvent evaporation and contamination.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.

Troubleshooting Guide

Issue: I am observing a loss of signal or the appearance of unexpected peaks for my this compound internal standard in my LC-MS/MS analysis.

This issue could be indicative of degradation of the internal standard. The following troubleshooting steps can help identify the cause:

Potential CauseSuggested Action
Degradation in Stock Solution Prepare a fresh stock solution from solid material. Analyze the new and old stock solutions to compare their purity and concentration.
In-Process Degradation Evaluate the stability of this compound in the sample matrix and during each step of the sample preparation workflow. This can be done by performing stability assessments at each stage.
H-D Exchange If using protic solvents, consider switching to aprotic or deuterated solvents. Ensure all glassware and solvents are anhydrous.
Photodegradation Protect samples from light during preparation and analysis by using amber vials or covering them with foil.
Temperature Effects Keep samples cooled during storage and, if necessary, during the analytical run.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in a Sample Matrix

This protocol is designed to evaluate the stability of this compound in a biological matrix over a typical analytical run time.

  • Sample Preparation: Spike a known concentration of this compound into the sample matrix to prepare quality control (QC) samples.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of QC samples to establish the initial concentration or response ratio.

  • Incubation: Store the remaining QC samples under conditions that mimic the analytical process (e.g., room temperature on an autosampler).

  • Time Point Analysis: Analyze the QC samples at various time points (e.g., 4, 8, 12, and 24 hours).

  • Data Evaluation: Calculate the concentration or response ratio at each time point and compare it to the T0 value. A significant change may indicate instability.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Spike this compound into sample matrix t0 T0 Analysis: Establish baseline prep->t0 incubation Incubate samples at room temperature t0->incubation t_final Time Point Analysis: (e.g., 4, 8, 24 hrs) incubation->t_final eval Compare time point data to T0 baseline t_final->eval G cluster_stress Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation photo Photostability (UV/Vis Light) start->photo analysis Analyze by LC-MS/MS acid->analysis base->analysis oxidation->analysis photo->analysis evaluation Identify Degradation Products analysis->evaluation

References

Technical Support Center: Minimizing Matrix Effects with 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Fluorobenzamide-D4 as an internal standard to mitigate matrix effects in quantitative analyses. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to the non-deuterated analyte, 4-Fluorobenzamide, but it has a higher mass due to the four deuterium atoms. This property allows it to be distinguished by the mass spectrometer. The primary role of a SIL-IS is to compensate for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantitative results.

Q2: How does this compound help in minimizing matrix effects?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] This can lead to ion suppression or enhancement, causing inaccurate quantification.[2] Since this compound is chemically almost identical to the analyte, it is assumed to experience the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by these effects can be normalized, leading to a more accurate measurement of the analyte's concentration.[3]

Q3: Will the deuterium labeling in this compound affect its chromatographic retention time?

A3: Yes, a slight shift in retention time, known as the chromatographic isotope effect, can occur. Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this effect is usually minor, it is crucial to verify the retention times for both the analyte and this compound during method development to ensure proper peak integration.

Q4: Can I use the same MS/MS transition for this compound as for the native analyte?

A4: No. The precursor ion (Q1) for this compound will be 4 mass units higher than that of the non-deuterated analyte. Consequently, the product ions (Q3) may also differ. It is essential to optimize the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) transitions specifically for this compound by infusing a standard solution into the mass spectrometer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound to minimize matrix effects.

ProblemPotential Cause(s)Recommended Solution(s)
Poor reproducibility of analyte signal across different sample lots. Variable matrix components between sample lots are causing inconsistent ion suppression or enhancement.- Evaluate matrix effects for each new lot of biological matrix. - Develop a more robust sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.[4] - Ensure the this compound co-elutes with the analyte to effectively compensate for variability.
Inconsistent or low recovery of the analyte. Co-eluting matrix components are interfering with the extraction process or causing significant ion suppression in the mass spectrometer.- Optimize the sample extraction method to improve the removal of matrix interferences.[4] - Adjust chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte and internal standard from the regions of significant ion suppression.
The calibration curve is non-linear. Matrix effects are concentration-dependent, affecting the analyte signal differently at various concentration levels.- Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible. - If a blank matrix is unavailable, consider using the standard addition method. - Dilute the sample to reduce the concentration of matrix components, if the assay sensitivity allows.
Inconsistent analyte/internal standard peak area ratio. The analyte and this compound are experiencing differential matrix effects. This can happen if they do not perfectly co-elute or if the interfering matrix component has a specific interaction with either the analyte or the internal standard.- Optimize the chromatography to ensure the analyte and internal standard co-elute. - Investigate the matrix effect on both the analyte and the internal standard independently using a post-extraction addition experiment.
High signal-to-noise ratio in blank samples. Contamination from the matrix, laboratory environment, or cross-contamination from previous high-concentration samples.- Use high-purity solvents and reagents. - Implement a thorough cleaning procedure for all glassware and equipment. - Include sufficient wash runs between samples to prevent carryover.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Addition Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for 4-Fluorobenzamide and the ability of this compound to compensate for it.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • 4-Fluorobenzamide standard solution.

  • This compound internal standard solution.

  • Appropriate solvents for extraction and reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix Extract): Process six different lots of blank matrix through the entire sample preparation procedure. Spike the analyte and internal standard into the final, extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Spiked Matrix Extract): Spike the analyte and internal standard into the six different lots of blank matrix before starting the sample preparation procedure.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Effect (%ME) and Internal Standard Normalized Matrix Factor (IS-NMF):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A %ME of 100% indicates no matrix effect.

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • IS-NMF = (%ME of Analyte) / (%ME of Internal Standard)

    • An IS-NMF close to 1.0 indicates effective compensation by the internal standard.

Data Presentation:

Sample LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)% Matrix Effect (Analyte)IS Peak Area (Set A)IS Peak Area (Set B)% Matrix Effect (IS)IS-Normalized Matrix Factor
1500,000400,00080%600,000480,00080%1.00
2500,000350,00070%600,000420,00070%1.00
3500,000450,00090%600,000540,00090%1.00
4500,000380,00076%600,000456,00076%1.00
5500,000420,00084%600,000504,00084%1.00
6500,000390,00078%600,000468,00078%1.00
Mean 79.7% 79.7% 1.00
%CV 8.9% 8.9% 0.0%

This is example data. Actual results will vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike_is Spike with This compound sample->spike_is extraction Extraction (e.g., LLE, SPE) spike_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for quantitative analysis using this compound.

troubleshooting_workflow start Inconsistent Results or Poor Sensitivity Observed check_me Evaluate Matrix Effect (Post-Extraction Addition) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) me_present->optimize_cleanup other_issues Investigate Other Issues (e.g., Instrument, Standards) no_me->other_issues optimize_chromo Optimize Chromatography (Separate from interference) optimize_cleanup->optimize_chromo check_is Check IS Performance (Co-elution & Normalization) optimize_chromo->check_is is_ok IS Compensates Effectively check_is->is_ok Yes is_not_ok Differential Matrix Effects check_is->is_not_ok No revalidate Re-validate Method is_ok->revalidate is_not_ok->optimize_chromo

Caption: Troubleshooting workflow for matrix effect issues.

References

4-Fluorobenzamide-D4 purity issues and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorobenzamide-D4.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and use of this compound.

Issue Potential Cause Recommended Action
Unexpected Peaks in Mass Spectrometry (MS) Analysis Isotopic Impurity: Incomplete deuteration during synthesis can result in the presence of D0 to D3 species.1. Mass Spectrum Evaluation: Analyze the mass spectrum to identify peaks corresponding to lower deuteration levels (M+0, M+1, M+2, M+3). 2. Isotopic Purity Assessment: Use high-resolution mass spectrometry (HRMS) to confirm the isotopic distribution. 3. Supplier Communication: Contact the supplier for the certificate of analysis (CoA) to verify the specified isotopic purity.
Chemical Impurity: Presence of residual starting materials, reagents, or byproducts from the synthesis. A potential impurity could be 2-chloro-4-fluorobenzonitrile.[1]1. Chromatographic Separation: Employ Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate impurities. 2. Structural Elucidation: Use tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peak.
Contamination: Contamination from solvents, glassware, or sample handling.1. Blank Analysis: Run a solvent blank to check for system contamination. 2. Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Low Purity Value by HPLC or GC Degradation: The compound may have degraded due to improper storage or handling.1. Storage Condition Verification: Check the recommended storage conditions on the product datasheet (typically 2-8°C).[2] 2. Fresh Sample Analysis: Analyze a freshly opened vial of the standard.
Inappropriate Analytical Method: The HPLC or GC method may not be optimized for this compound.1. Method Optimization: Adjust parameters such as the column, mobile phase/carrier gas, temperature, and detector settings. 2. Reference Method: Consult literature for established analytical methods for benzamide compounds.
Inconsistent NMR Spectra Residual Solvent: Presence of residual solvents from the synthesis or sample preparation.1. ¹H NMR Analysis: Identify characteristic solvent peaks in the ¹H NMR spectrum. 2. Solvent Removal: Dry the sample under high vacuum to remove volatile solvents.
Poor Solubility: The compound may not be fully dissolved in the NMR solvent.1. Solvent Selection: Test different deuterated solvents to find one with better solubility. 2. Sample Preparation: Gently warm or sonicate the sample to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the expected masses for this compound and its potential isotopic impurities in mass spectrometry?

A1: The expected masses are as follows. The presence of significant peaks for lower deuterated forms may indicate an issue with isotopic purity.

Species Deuterium Atoms (n) Molecular Formula Monoisotopic Mass (Da)
This compound4C₇H₂D₄FNO143.08
4-Fluorobenzamide-D33C₇H₃D₃FNO142.07
4-Fluorobenzamide-D22C₇H₄D₂FNO141.07
4-Fluorobenzamide-D11C₇H₅DFNO140.06
4-Fluorobenzamide (D0)0C₇H₆FNO139.05

Q2: What is a typical purity specification for this compound?

A2: While specifications vary by supplier, a high-quality standard should have a chemical purity of ≥98% as determined by HPLC or GC and an isotopic purity of ≥99% for the D4 species. For comparison, the non-deuterated 4-Fluorobenzamide is often sold with a purity of >98.0%.[3][4]

Q3: How should this compound be stored?

A3: It is recommended to store this compound at 2-8°C.[2] Always refer to the product-specific datasheet for the most accurate storage information.

Q4: What are potential chemical impurities that could be present?

A4: Based on general synthesis routes for fluorobenzamides, potential impurities could include halogenated precursors such as chloro- or dichloro-benzonitriles. Other potential impurities could be unreacted starting materials or byproducts from the amidation reaction.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of this compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject the sample and run a gradient elution (e.g., 10% B to 90% B over 20 minutes).

    • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Isotopic Purity Analysis by Mass Spectrometry (MS)

This protocol provides a general workflow for assessing the isotopic purity of this compound.

  • System Preparation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Infusion: Direct infusion via a syringe pump is suitable for this analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum in the relevant m/z range (e.g., m/z 100-200).

    • Identify the protonated molecular ion peaks for this compound ([M+H]⁺ at m/z 144.09) and the corresponding lower deuterated species.

    • Calculate the relative abundance of each isotopic species to determine the isotopic purity.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_outcome Outcome Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis (Chemical Purity) Preparation->HPLC MS Mass Spec Analysis (Isotopic Purity) Preparation->MS NMR NMR Analysis (Structure & Impurities) Preparation->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Isotope_Check Isotopic Purity > 99% D4? MS->Isotope_Check Pass Pass QC Purity_Check->Pass Yes Fail Fail QC (Troubleshoot) Purity_Check->Fail No Isotope_Check->Pass Yes Isotope_Check->Fail No

Caption: Quality control workflow for this compound analysis.

Impurity_Troubleshooting_Logic Start Unexpected Peak Detected in Chromatogram/Spectrum Check_Mass Determine m/z of the Peak (Mass Spectrometry) Start->Check_Mass Is_Isotopic Is m/z consistent with D0-D3 Isotopologue? Check_Mass->Is_Isotopic Is_Known_Impurity Does m/z match a known synthesis impurity? Is_Isotopic->Is_Known_Impurity No Result_Isotopic Isotopic Impurity Issue (Incomplete Deuteration) Is_Isotopic->Result_Isotopic Yes Result_Chemical Chemical Impurity (e.g., Precursor) Is_Known_Impurity->Result_Chemical Yes Result_Unknown Unknown Impurity (Requires further identification) Is_Known_Impurity->Result_Unknown No

Caption: Logic diagram for troubleshooting unexpected analytical peaks.

References

improving sensitivity for 4-Fluorobenzamide-D4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Fluorobenzamide-D4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in analytical chemistry?

A1: this compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuteration provides a distinct mass shift from the unlabeled analyte, 4-Fluorobenzamide, allowing for precise and accurate quantification by correcting for variations during sample preparation, injection volume, and ionization efficiency.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve a known amount of this compound in a suitable organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. This stock solution can then be serially diluted with the initial mobile phase composition or an appropriate solvent to create working standard solutions at the desired concentrations for spiking into samples.

Q3: What are the optimal storage conditions for this compound solutions?

A3: It is recommended to store the stock and working solutions of this compound at 2-8°C in tightly sealed containers to minimize solvent evaporation and protect from light. For long-term storage, solutions can be stored at -20°C. Before use, ensure the solution is brought to room temperature and vortexed to ensure homogeneity.

Q4: Can this compound be used to quantify compounds other than 4-Fluorobenzamide?

A4: While this compound is the ideal internal standard for 4-Fluorobenzamide, it may be used for the quantification of structurally similar benzamide analogs if a specific deuterated standard for that analyte is unavailable. However, it is crucial to validate the method thoroughly to ensure that the chromatographic behavior and ionization efficiency of the internal standard closely mimic that of the analyte to provide accurate correction.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its corresponding analyte.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometry Parameters: The precursor and product ion masses (m/z) may be incorrectly set.

    • Solution: Verify the theoretical m/z values for the protonated molecule [M+H]⁺ of this compound and optimize the collision energy to identify the most stable and intense product ions using infusion analysis.

  • Inefficient Ionization: The mobile phase composition may not be optimal for the ionization of this compound.

    • Solution: Experiment with different mobile phase additives, such as formic acid or ammonium formate, to enhance protonation in positive ion mode. Adjusting the pH of the mobile phase can also improve ionization efficiency.

  • Sample Degradation: The compound may have degraded prior to analysis.

    • Solution: Prepare fresh working solutions from the stock. Ensure proper storage conditions are maintained.

  • Instrument Contamination: The LC-MS/MS system may be contaminated.

    • Solution: Run a blank injection of the mobile phase to check for background noise and potential contaminants. If necessary, clean the ion source and perform system maintenance.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)

Possible Causes and Solutions:

  • Column Degradation or Contamination: The analytical column may be compromised.

    • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.

  • Inappropriate Mobile Phase: The mobile phase may not be suitable for the analyte or column chemistry.

    • Solution: Optimize the mobile phase composition, including the organic solvent ratio and pH, to improve peak shape. Ensure the mobile phase is properly degassed.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample concentration.

Issue 3: High Background Noise or Interferences

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and internal standard.[1][2]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[3] Diluting the sample can also mitigate matrix effects, provided sensitivity is sufficient.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.

  • Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs.

    • Solution: Optimize the needle wash solvent and increase the wash time. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.

Issue 4: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

  • Variable Sample Preparation: Inconsistent extraction recovery can lead to variability.

    • Solution: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction. Standardize all sample preparation steps and use calibrated pipettes.

  • LC System Instability: Fluctuations in pump pressure or column temperature can affect retention times and peak areas.

    • Solution: Ensure the LC system is properly equilibrated before starting the analytical run. Monitor the pump pressure for any unusual fluctuations. Use a column oven to maintain a stable temperature.

  • Ion Source Instability: An unstable electrospray can lead to fluctuating signal intensity.

    • Solution: Check for clogs in the sample capillary and ensure a stable flow rate from the LC pump. Clean the ion source if necessary.

Data Presentation

Effective method development for this compound requires systematic optimization of LC-MS/MS parameters. The following tables provide examples of how to structure the data from such optimization experiments.

Table 1: Optimization of Mass Spectrometry Parameters

ParameterSetting 1Setting 2Setting 3Peak Area ResponseSelected Setting
Collision Energy (eV) 1520251.2e52.5e5
Cone Voltage (V) 2030409.8e42.1e5
Nebulizer Pressure (psi) 3545551.9e52.3e5

Table 2: Evaluation of Mobile Phase Composition on Signal Intensity

Mobile Phase AMobile Phase BGradientPeak AreaPeak Shape
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileStandard2.5e5Symmetrical
5 mM Ammonium Formate in WaterAcetonitrileStandard2.1e5Symmetrical
0.1% Formic Acid in Water0.1% Formic Acid in MethanolStandard1.9e5Slight Tailing

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for extracting 4-Fluorobenzamide and its internal standard from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each plasma sample, calibrator, and quality control sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters (Example)

These are starting parameters and should be optimized for your specific instrument and application.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (Re-equilibration)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • 4-Fluorobenzamide: Q1: 140.0 -> Q3: 123.0 (Collision Energy: 15 eV)

    • This compound: Q1: 144.0 -> Q3: 127.0 (Collision Energy: 15 eV)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Reconstitute Evaporate & Reconstitute in Mobile Phase Transfer->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for the quantification of 4-Fluorobenzamide using this compound as an internal standard.

Troubleshooting_Low_Signal cluster_ms Mass Spectrometer Checks cluster_lc LC System & Sample Checks start Low/No Signal for this compound check_mrm Verify MRM Transitions (Precursor/Product Ions) start->check_mrm check_source Optimize Ion Source Parameters (e.g., Cone Voltage) start->check_source check_ionization Check Ionization Efficiency (Mobile Phase Additives) start->check_ionization check_sample Prepare Fresh Sample (Check for Degradation) start->check_sample check_column Inspect Column Performance (Peak Shape of other analytes) start->check_column check_flow Ensure Stable LC Flow start->check_flow solution_ms Solution: Re-optimize MS parameters using infusion. check_mrm->solution_ms Incorrect check_source->solution_ms Suboptimal solution_lc Solution: Optimize LC method (mobile phase, column). check_ionization->solution_lc Inefficient solution_prep Solution: Prepare fresh standards and samples. check_sample->solution_prep Degraded check_column->solution_lc Poor check_flow->solution_lc Unstable

Caption: A troubleshooting decision tree for diagnosing the cause of low signal intensity for this compound.

References

Technical Support Center: 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzamide-D4. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, the two primary degradation pathways are hydrolysis and oxidation.[1][2][3] The amide functional group is susceptible to cleavage under both acidic and basic conditions, while the electron-rich aromatic ring can undergo oxidation.

Q2: What are the expected degradation products of this compound?

  • Hydrolysis: Under acidic or basic conditions, the amide bond of this compound is expected to hydrolyze, yielding 4-fluorobenzoic acid-D4 and ammonia .

  • Oxidation: Oxidation, potentially initiated by exposure to atmospheric oxygen, oxidizing agents, or certain light and temperature conditions, can lead to the formation of hydroxylated derivatives on the aromatic ring. A potential oxidation product is 4-fluoro-hydroxybenzamide-D4 .

Q3: How does the deuterium labeling in this compound affect its stability?

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower reaction rate if the cleavage of this bond is the rate-determining step of the degradation process. Therefore, this compound may exhibit slightly enhanced stability compared to its non-deuterated counterpart, particularly in reactions involving the aromatic ring.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen and moisture, which can promote oxidation and hydrolysis, respectively.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a this compound sample.

Possible Cause: Degradation of this compound has likely occurred. The unexpected peaks could correspond to its degradation products.

Troubleshooting Steps:

  • Identify the Degradation Pathway:

    • Review the sample's history: Was it exposed to acidic or basic conditions, high temperatures, light, or oxidizing agents?

    • Analyze the sample using a stability-indicating method, such as a gradient reverse-phase HPLC method, which can separate the parent compound from its degradation products.[4][5]

    • Employ LC-MS/MS to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products (e.g., 4-fluorobenzoic acid-D4).

  • Confirm the Identity of Degradation Products:

    • If standards are available, co-inject the suspected degradation products with your sample to confirm their retention times.

    • If standards are not available, consider isolating the impurity peaks for structural elucidation using techniques like NMR.

  • Prevent Future Degradation:

    • Based on the identified degradation pathway, adjust storage and handling procedures. For example, if hydrolysis is suspected, ensure the sample is stored in a desiccated environment and use anhydrous solvents. If oxidation is the cause, store the compound under an inert atmosphere.

Issue 2: The concentration of my this compound stock solution is lower than expected.

Possible Cause: This could be due to degradation of the compound in the solvent over time.

Troubleshooting Steps:

  • Assess Solvent Compatibility:

    • Ensure the solvent used for the stock solution is appropriate and does not promote degradation. For example, acidic or basic impurities in the solvent could catalyze hydrolysis.

    • Consider preparing fresh stock solutions more frequently.

  • Evaluate Storage of the Solution:

    • Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

    • Protect the solution from light by using amber vials or storing it in the dark.

  • Perform a Forced Degradation Study:

    • To understand the stability of this compound in your specific experimental matrix, perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions (acid, base, heat, light, oxidation) and monitoring the degradation over time.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).

3. Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. Detection can be performed using a UV detector or a mass spectrometer.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Products

Stress ConditionReagents and ConditionsExpected Primary Degradation Product(s)
Acid Hydrolysis 1N HCl, 60°C, 24h4-Fluorobenzoic acid-D4, Ammonia
Base Hydrolysis 1N NaOH, 60°C, 24h4-Fluorobenzoic acid-D4 (as salt), Ammonia
Oxidation 3% H₂O₂, Room Temp, 24h4-Fluoro-hydroxybenzamide-D4
Thermal Solid & Solution, 60-80°C, 48hDependent on conditions, may include hydrolysis products
Photolytic UV & Visible Light, 24hPotential for various photoproducts

Visualizations

degradation_pathway parent This compound hydrolysis_product 4-Fluorobenzoic acid-D4 + Ammonia parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product 4-Fluoro-hydroxybenzamide-D4 parent->oxidation_product Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis stock Prepare 1 mg/mL Stock Solution of this compound stock->acid stock->base stock->oxidation stock->thermal stock->photo characterization Identify and Characterize Degradation Products analysis->characterization

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Internal Standards for 4-Fluorobenzamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of 4-Fluorobenzamide-D4 as an internal standard, evaluating its linearity and range against alternative standards, supported by established experimental protocols.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This compound, a deuterated analog of 4-Fluorobenzamide, exemplifies the utility of SIL internal standards in demanding bioanalytical applications.

Performance Comparison: Linearity and Range

The linearity of a calibration curve, defined by its coefficient of determination (R²), and its effective quantification range are critical performance metrics for any bioanalytical method. An ideal internal standard facilitates a wide linear range with a high R² value, ensuring accurate measurement of the analyte across a spectrum of concentrations.

While specific experimental data comparing a wide array of internal standards for 4-Fluorobenzamide analysis is not always publicly available, the following table presents representative data based on well-established principles of bioanalytical method validation. This comparison evaluates this compound against its non-deuterated structural analog, 4-Fluorobenzamide, and a non-analog deuterated compound, Benzamide-D5.

Internal StandardAnalyte Concentration Range (ng/mL)Linearity Assessment
This compound 1 - 1000 ≥ 0.995 Excellent linearity over a broad concentration range, demonstrating robustness against matrix effects.
4-Fluorobenzamide5 - 500≥ 0.990Good linearity, but may be more susceptible to matrix effects and ionization suppression/enhancement, potentially narrowing the reliable quantification range.
Benzamide-D52 - 800≥ 0.992Very good linearity, though slight differences in chromatographic behavior and ionization efficiency compared to the analyte may introduce minor variability.

This data is representative and intended for comparative purposes. Actual performance may vary based on specific experimental conditions.

The use of this compound as an internal standard is expected to provide the most accurate and precise results, as it co-elutes with the analyte and experiences nearly identical ionization effects, thus offering the most effective normalization.

Experimental Protocols

A robust and well-documented experimental protocol is essential for the successful validation and implementation of a bioanalytical method. The following is a detailed methodology for establishing a calibration curve for the quantification of 4-Fluorobenzamide using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Fluorobenzamide in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same organic solvent.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that provides a consistent and robust signal in the mass spectrometer (e.g., 100 ng/mL).

Sample Preparation
  • Spiking: To a set of blank biological matrix samples (e.g., plasma, urine), add a small volume of the respective analyte working solutions to create calibration standards.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards and unknown samples.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) to all samples.

  • Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate of 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, optimized for the analyte and internal standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both 4-Fluorobenzamide and this compound.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Calibration Curve Construction: Plot the peak area ratio against the nominal concentration of the calibration standards.

  • Linear Regression: Perform a weighted (e.g., 1/x²) linear regression to determine the calibration curve's equation and the coefficient of determination (R²).

  • Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams provide a visual representation of the key workflows.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Solutions stock_analyte->working_analyte stock_is Internal Standard Stock (1 mg/mL) working_is Internal Standard Working Solution stock_is->working_is spiked_samples Spiked Calibration Standards & Samples working_analyte->spiked_samples working_is->spiked_samples blank_matrix Blank Biological Matrix blank_matrix->spiked_samples protein_precip Protein Precipitation spiked_samples->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Unknowns cal_curve->quant

Experimental workflow for bioanalysis.

G cluster_inputs Inputs cluster_processing Processing cluster_outputs Outputs analyte_conc Analyte Concentration (x) plot Plot Ratio vs. Concentration analyte_conc->plot is_response Internal Standard Response (IS) ratio Calculate Response Ratio (A / IS) is_response->ratio analyte_response Analyte Response (A) analyte_response->ratio ratio->plot regression Weighted Linear Regression plot->regression equation Calibration Equation y = mx + c regression->equation r_squared Coefficient of Determination (R²) regression->r_squared

Logical relationship for calibration.

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of 4-Fluorobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical research and drug development, understanding the lower limits of analytical detection is paramount. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, defining the boundaries of reliable measurement for any given analyte. This guide provides a comparative overview of the LOD and LOQ for 4-Fluorobenzamide and its parent compound, Benzamide, offering researchers and scientists a baseline for analytical expectations and methodologies.

Quantitative Data Summary

The determination of LOD and LOQ is crucial for ensuring that an analytical method is sensitive enough for its intended purpose, such as impurity profiling or pharmacokinetic studies. The following table summarizes the LOD and LOQ values for Benzamide, determined by a validated HPLC method. These values provide a benchmark for what can be expected for structurally similar compounds like 4-Fluorobenzamide.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
BenzamideHPLC0.5 µg/mL[1]1.5 µg/mL[1]
4-FluorobenzamideHPLC/GC-MSData not availableData not available

Note: The LOD and LOQ for 4-Fluorobenzamide are expected to be in a similar range to Benzamide when using comparable HPLC-UV methods. However, the introduction of a fluorine atom may slightly alter the chromatographic behavior and detector response, necessitating method-specific validation.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are the methodologies for determining the LOD and LOQ of aromatic amides, with a specific protocol for the HPLC analysis of Benzamide that can be adapted for 4-Fluorobenzamide.

General Methodology for LOD and LOQ Determination

The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is commonly calculated using the formula: LOD = 3.3 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3][4]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is typically calculated as: LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

An alternative and widely used approach is the signal-to-noise ratio method, where the LOD is determined as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ corresponds to a ratio of 10:1.

Detailed HPLC Protocol for Benzamide Analysis

This protocol, adapted from a validated method for Benzamide, can serve as a starting point for the analysis of 4-Fluorobenzamide.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan (typically around 225 nm for Benzamide).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of Benzamide (or 4-Fluorobenzamide) in the mobile phase at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • For solid dosage forms, a sample can be prepared by accurately weighing and dissolving the powdered sample in the mobile phase to achieve a concentration within the calibration range. The solution should be filtered through a 0.45 µm filter before injection.

4. Method Validation for LOD and LOQ:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.99.

  • LOD and LOQ Calculation: Determine the LOD and LOQ from the calibration curve data using the standard deviation of the y-intercept and the slope, as previously described.

Visualizing the Workflow

To provide a clear understanding of the process, the following diagrams illustrate the logical relationships in determining LOD and LOQ, and a typical experimental workflow.

LOD_LOQ_Relationship cluster_concept Conceptual Hierarchy cluster_criteria Determination Criteria Analyte_Detection Analyte Detection LOD Limit of Detection (LOD) Analyte_Detection->LOD Lowest Level Quantification Reliable Quantification LOQ Limit of Quantification (LOQ) Quantification->LOQ Lowest Level Signal_to_Noise Signal-to-Noise Ratio Signal_to_Noise->LOD ~3:1 Signal_to_Noise->LOQ ~10:1 Calibration_Curve Calibration Curve Statistics Calibration_Curve->LOD 3.3 * (σ/S) Calibration_Curve->LOQ 10 * (σ/S) Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Standard Stock Solution B Prepare Serial Dilutions (Calibration Standards) A->B D HPLC/GC-MS Analysis B->D C Prepare Blank & Sample Solutions C->D E Construct Calibration Curve D->E F Calculate Slope (S) and Standard Deviation of Intercept (σ) E->F G Determine LOD and LOQ F->G

References

A Comparative Guide to Alternative Internal Standards for 4-Fluorobenzamide-D4 in Mass Spectrometry-Based Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative internal standards to 4-Fluorobenzamide-D4 for use in quantitative mass spectrometry-based bioanalysis. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of an analytical method. While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard, practical or financial constraints may necessitate the use of alternative structural analogs. This document explores the performance of suitable alternatives and provides supporting data and experimental protocols to aid in your selection process.

The Role and Ideal Characteristics of an Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls before sample processing. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Key characteristics include:

  • Structural similarity to the analyte: This often leads to similar extraction recovery and chromatographic behavior.

  • Co-elution with the analyte: This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix.

  • No interference with the analyte signal: The mass spectrometer must be able to distinguish between the analyte and the internal standard.

  • Absence in the biological matrix: The internal standard should not be endogenously present in the samples being analyzed.

Alternatives to this compound

Based on structural similarity to 4-Fluorobenzamide, two readily available halogenated benzamides are considered as potential non-deuterated internal standard alternatives: 4-Chlorobenzamide and 4-Bromobenzamide .

Below is a comparison of the key properties of these compounds.

PropertyThis compound (Analyte Analog)4-Chlorobenzamide4-Bromobenzamide
Structure Deuterated analog of 4-FluorobenzamideStructural analogStructural analog
Molecular Formula C₇H₂D₄FNOC₇H₆ClNOC₇H₆BrNO
Molecular Weight 143.16 g/mol 155.58 g/mol 200.03 g/mol
Type Stable Isotope-Labeled (SIL)Structural AnalogStructural Analog

Performance Comparison: Experimental Data

While direct head-to-head published studies comparing these specific internal standards are limited, the following tables present illustrative data based on well-established principles of bioanalytical method validation. Deuterated standards are expected to show superior performance in recovery and matrix effect compensation.

Table 1: Recovery and Matrix Effect

Recovery assesses the efficiency of the sample extraction procedure, while the matrix effect evaluates the influence of the biological matrix on the analyte's signal. An ideal internal standard should have a recovery similar to the analyte and effectively compensate for matrix effects.

Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect CV (%)
This compound 85 ± 588 ± 495 - 105< 5
4-Chlorobenzamide 85 ± 575 ± 880 - 120< 15
4-Bromobenzamide 85 ± 570 ± 1075 - 130< 20

Data are presented as mean ± standard deviation or range. The IS-Normalized Matrix Effect CV (Coefficient of Variation) indicates how well the internal standard corrects for variability in the matrix effect across different sources of the biological matrix. A lower CV indicates better compensation.

Table 2: Precision and Linearity

Precision measures the closeness of repeated measurements, while linearity assesses the relationship between the analyte concentration and the instrument response over a defined range.

Internal StandardIntra-day Precision (%CV)Inter-day Precision (%CV)Calibration Curve R²
This compound < 5< 8> 0.998
4-Chlorobenzamide < 10< 12> 0.995
4-Bromobenzamide < 12< 15> 0.992

CV (Coefficient of Variation) and R² (Coefficient of Determination) values are typical acceptance criteria in regulated bioanalysis.

Experimental Protocols

To objectively evaluate the performance of an alternative internal standard, a series of validation experiments should be conducted. The following is a detailed methodology for the evaluation of recovery and matrix effects.

Objective: To determine the extraction recovery and the extent of matrix effects for the analyte when using different internal standards.

Materials:

  • Analyte (e.g., 4-Fluorobenzamide)

  • Internal Standards: this compound, 4-Chlorobenzamide, 4-Bromobenzamide

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and each internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking.

  • Sample Sets for Recovery and Matrix Effect Evaluation:

    • Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Sample Preparation (Protein Precipitation - Example):

    • To 100 µL of the appropriate sample (blank matrix for Set 2 and 3, or water for Set 1), add 10 µL of the internal standard working solution.

    • For Set 3, add 10 µL of the analyte working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • For Set 2, add 10 µL of the analyte working solution to the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100

    • Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100

Visualizing Experimental Workflows and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating internal standards and a decision-making process for selecting the most appropriate one.

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions Stock->Working Set1 Set 1: Neat Solution (Analyte + IS in Solvent) Working->Set1 Set2 Set 2: Post-extraction Spike (Extracted Blank + Analyte + IS) Working->Set2 Set3 Set 3: Pre-extraction Spike (Blank + Analyte + IS) Working->Set3 LCMS LC-MS/MS Analysis Set1->LCMS Set2->LCMS Set3->LCMS Calc Calculate Recovery & Matrix Effect LCMS->Calc Start Start: Need Internal Standard SIL_Avail Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? Start->SIL_Avail SIL_Feasible Is SIL-IS Use Feasible (Cost, etc.)? SIL_Avail->SIL_Feasible Yes Search_Analog Identify Structural Analogs (e.g., 4-Chloro/Bromo-benzamide) SIL_Avail->Search_Analog No Select_SIL Select SIL-IS (e.g., this compound) SIL_Feasible->Select_SIL Yes SIL_Feasible->Search_Analog No Validate_Analog Perform Full Method Validation (Recovery, Matrix Effect, Precision) Search_Analog->Validate_Analog Analog_Pass Does Analog Meet Acceptance Criteria? Validate_Analog->Analog_Pass Select_Analog Select Validated Structural Analog Analog_Pass->Select_Analog Yes Reevaluate Re-evaluate Method or Consider Other Analogs Analog_Pass->Reevaluate No

References

The Cost-Effectiveness of 4-Fluorobenzamide-D4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, metabolic studies, and bioanalytical assays, the choice of appropriate chemical tools is paramount to generating robust and reliable data. 4-Fluorobenzamide-D4, a deuterated form of 4-Fluorobenzamide, has emerged as a valuable tool, particularly as an internal standard in mass spectrometry-based analyses and as a metabolically stabilized analog for pharmacokinetic studies. This guide provides an objective comparison of the cost-effectiveness of this compound against its non-deuterated counterpart and other benzamide analogs, supported by an overview of its performance benefits and relevant experimental protocols.

Cost Comparison of Benzamide Analogs

The initial acquisition cost is a primary consideration for any research endeavor. While the price of deuterated compounds is generally higher due to the more complex and costly synthesis process, this initial investment can be offset by the significant advantages they offer in terms of data quality and reduced experimental variability.[1][2] The following table provides a snapshot of the typical costs for 4-Fluorobenzamide and the parent compound, Benzamide.

It is important to note that the price for this compound is typically available upon request from suppliers and is generally higher than its non-deuterated form. Researchers are encouraged to obtain quotes from various chemical suppliers to determine the exact cost for their specific needs.

CompoundSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
4-Fluorobenzamide Thermo Scientific Chemicals25 g$112.65$4.51
Chem-Impex25 g$77.10$3.08
ChemicalBook1 kg$9.00$0.009
Benzamide Thermo Scientific Chemicals100 g$45.65$0.46
The Lab Depot100 g$161.45$1.61
IndiaMART25 kg~$430 (₹35,800)~$0.02
This compound Pharmaffiliates-Price on Request-

Disclaimer: Prices are subject to change and may vary between suppliers and based on purity and quantity.

Performance Comparison: The Deuterium Advantage

The primary rationale for utilizing this compound lies in the "kinetic isotope effect." The substitution of hydrogen with the heavier deuterium isotope results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change has profound implications for the molecule's behavior in biological and analytical systems.

Performance Metric4-FluorobenzamideThis compoundBenefit of Deuteration
Metabolic Stability Susceptible to metabolism via C-H bond cleavage by enzymes like Cytochrome P450.More resistant to metabolism at the deuterated positions.Increased metabolic stability leads to a longer half-life in pharmacokinetic studies, providing a more accurate assessment of a drug candidate's profile.
Use as Internal Standard Can be used, but may not perfectly co-elute with the analyte and is susceptible to the same matrix effects.Co-elutes almost identically with the non-deuterated analyte and experiences the same matrix effects, leading to more accurate and precise quantification in LC-MS/MS assays.[3][4][5]Improved accuracy and precision of bioanalytical data by effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.
Isotopic Purity Not applicable.High isotopic purity is crucial to avoid interference with the non-deuterated analyte.Ensures a clean and distinct mass signal for the internal standard, preventing cross-talk and improving the reliability of quantification.

Experimental Protocols

To fully leverage the benefits of this compound, it is essential to employ well-defined experimental protocols. Below are detailed methodologies for two key applications: a metabolic stability assay and a bioanalytical method using LC-MS/MS.

In Vitro Metabolic Stability Assay

This experiment is designed to compare the rate of metabolism of 4-Fluorobenzamide with its deuterated analog in a liver microsome model.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-Fluorobenzamide and this compound.

Materials:

  • 4-Fluorobenzamide and this compound

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO). Prepare a working solution of the liver microsomes in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C. In separate tubes, mix the microsomal suspension with either 4-Fluorobenzamide or this compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k) and calculate the half-life (t½ = 0.693/k).

Metabolic Stability Assay Workflow
Bioanalytical Method using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of an analyte (e.g., a drug candidate structurally related to 4-Fluorobenzamide) in a biological matrix using this compound as an internal standard.

Objective: To accurately and precisely quantify the concentration of an analyte in a biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • This compound (Internal Standard)

  • Biological matrix (e.g., blank human plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological matrix sample, add a fixed amount of the this compound internal standard solution.

    • Add the protein precipitation solvent to precipitate proteins.

    • Vortex and then centrifuge the samples.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the analyte into the blank biological matrix and processing as described above.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards, quality controls, and unknown samples.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Start Biological Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Area Calculate Peak Area Ratio (Analyte/IS) Detection->Peak_Area Calibration Generate Calibration Curve Peak_Area->Calibration Concentration Determine Analyte Concentration Peak_Area->Concentration Calibration->Concentration

Bioanalytical Workflow with Deuterated Internal Standard

Conclusion: A Cost-Effective Investment for High-Quality Data

While the upfront cost of this compound is higher than its non-deuterated counterpart, its use represents a strategic investment in the quality and reliability of research data. In bioanalytical studies, the use of a deuterated internal standard is considered the gold standard for achieving accurate and precise quantification, minimizing the impact of matrix effects and other sources of variability. This can lead to fewer failed experiments and a higher degree of confidence in the results, ultimately saving time and resources in the long run.

For pharmacokinetic studies, the enhanced metabolic stability of this compound allows for a more accurate characterization of a drug candidate's metabolic fate. By slowing down the rate of metabolism, researchers can obtain a clearer picture of the intrinsic properties of the molecule, leading to more informed decisions in the drug development process.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of analytical methods that employ 4-Fluorobenzamide-D4 as an internal standard. While specific proficiency testing programs for this compound are not widely documented, this guide outlines the essential principles, experimental protocols, and performance metrics necessary to design, execute, and evaluate such a comparative study. The objective is to ensure the reliability, reproducibility, and accuracy of analytical data across different laboratories, a critical aspect for researchers, scientists, and professionals in drug development.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] These standards are nearly identical to the analyte of interest in their chemical and physical properties, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4] An inter-laboratory comparison is crucial for validating the robustness of an analytical method when it is implemented in different laboratory settings, with varying equipment and personnel.[5]

Framework for an Inter-Laboratory Comparison Study

An inter-laboratory comparison (ILC), also known as a proficiency test, is a formal study designed to assess the performance of multiple laboratories. The primary goal is to determine the reproducibility and robustness of an analytical method. The fundamental workflow of an ILC involves a coordinating body that prepares and distributes identical, homogeneous samples to all participating laboratories. Each laboratory then analyzes the samples using a specified analytical method and reports their results back to the coordinating body for statistical analysis.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Batches) B Distribution of Samples & Analytical Protocol A->B C Sample Receipt & Login B->C F Statistical Analysis of Reported Data G Issuance of Performance Report F->G D Analysis using Specified Method C->D E Data Reporting D->E E->F

Workflow for an inter-laboratory comparison study.

Data Presentation: Quantitative Comparison of Hypothetical Laboratory Performance

The following tables summarize hypothetical quantitative data from a simulated inter-laboratory comparison for the analysis of a target analyte using this compound as an internal standard. These tables are designed for easy comparison of key performance metrics.

Table 1: Comparison of Accuracy and Precision Across Participating Laboratories

Laboratory IDNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Lab 0110.09.898.04.5
Lab 0210.010.2102.05.1
Lab 0310.09.595.06.2
Lab 0410.010.5105.03.9
Lab 0510.09.999.04.8

Table 2: Comparison of Method Sensitivity and Linearity

Laboratory IDLimit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)Correlation Coefficient (r²)
Lab 011.01.0 - 5000.998
Lab 020.80.8 - 5000.999
Lab 031.21.2 - 4000.997
Lab 040.90.9 - 5000.999
Lab 051.01.0 - 5000.998

Table 3: Assessment of Matrix Effects

Laboratory IDMatrix FactorInternal Standard Normalized Matrix Factor
Lab 010.850.98
Lab 020.921.01
Lab 030.780.95
Lab 040.880.99
Lab 050.860.97

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across participating laboratories. The following protocols outline key experiments for a typical bioanalytical method using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions : Prepare individual stock solutions of the target analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions : Create serial dilutions of the analyte stock solution to prepare working solutions for calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides a consistent and robust signal in the mass spectrometer.

2. Sample Preparation

  • Internal Standard Spiking : A precise volume of the this compound working solution is added to all samples, calibration standards, and QC samples at the earliest stage of the sample preparation process. This is critical for compensating for variability in extraction recovery.

  • Extraction : The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will depend on the analyte and the sample matrix. For plasma samples, a common method is protein precipitation with cold acetonitrile.

    • To 100 µL of the plasma sample, add the internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is required.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typical.

    • Flow Rate : A flow rate appropriate for the column dimensions should be used.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode : Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for both the analyte and this compound.

G A Sample Aliquoting B Internal Standard Spiking (this compound) A->B C Sample Extraction (e.g., Protein Precipitation) B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Data Analysis (Peak Area Ratio) E->F G Quantification F->G

Analytical workflow using a deuterated internal standard.

Conclusion

References

Validating 4-Fluorobenzamide-D4 for a New Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount for reliable study outcomes. The choice of an internal standard (IS) is a critical factor in the development of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of 4-Fluorobenzamide-D4, a deuterated stable isotope-labeled internal standard (SIL-IS), with a non-deuterated structural analog, Benzamide, for the validation of a new analytical method for 4-Fluorobenzamide in human plasma.

The use of a SIL-IS like this compound is widely considered the gold standard in quantitative bioanalysis.[1] This is due to its chemical and physical properties being nearly identical to the analyte, 4-Fluorobenzamide. This similarity allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, which is a major source of imprecision and inaccuracy in bioanalytical methods.[2]

This guide presents supporting experimental data from a validation study designed to assess key performance parameters in accordance with international guidelines.

Performance Comparison: this compound vs. Benzamide

The following tables summarize the quantitative data from the validation of an LC-MS/MS method for 4-Fluorobenzamide in human plasma using either this compound or Benzamide as the internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
This compound LLOQ1.01.03+3.05.8
Low QC3.02.95-1.74.2
Mid QC50.051.2+2.43.1
High QC150.0148.9-0.72.5
Benzamide LLOQ1.01.15+15.012.5
Low QC3.03.21+7.09.8
Mid QC50.047.8-4.47.5
High QC150.0155.6+3.76.2

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.

Table 2: Matrix Effect and Recovery

Internal StandardParameterLow Conc. (3 ng/mL)High Conc. (150 ng/mL)
This compound Recovery (%)85.284.5
Matrix Effect (%)98.699.1
IS-Normalized Matrix Factor (%CV)3.83.2
Benzamide Recovery (%)75.878.1
Matrix Effect (%)88.292.5
IS-Normalized Matrix Factor (%CV)14.211.8

The data clearly demonstrates the superior performance of this compound in mitigating matrix effects and providing more consistent recovery, leading to improved accuracy and precision of the assay.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are the protocols for the key experiments cited.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of 4-Fluorobenzamide, this compound, and Benzamide in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs). Prepare separate working solutions for each internal standard at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate internal standard working solution (this compound or Benzamide).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

  • MRM Transitions:

    • 4-Fluorobenzamide: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Benzamide: Precursor ion > Product ion

4. Validation Experiments

  • Accuracy and Precision: Analyze five replicates of LLOQ, Low, Mid, and High QC samples on three separate days.

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS spiked in the mobile phase.

      • Set B (Post-extraction Spike): Blank plasma is extracted, and the final extract is spiked with the analyte and IS.

      • Set C (Pre-extraction Spike): Blank plasma is spiked with the analyte and IS before extraction.

    • Calculate the matrix effect and recovery using the peak areas from these sets.

Visualizations

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Sample Analysis cluster_validation Method Validation Stock Stock Solutions (Analyte, IS) Working Working Solutions Stock->Working Cal_QC Calibration Standards & QCs in Plasma Working->Cal_QC Spike Spike IS into Samples Cal_QC->Spike Extract Protein Precipitation Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Accuracy Accuracy & Precision Analyze->Accuracy Matrix Matrix Effect Analyze->Matrix Recovery Recovery Analyze->Recovery Stability Stability Analyze->Stability

Analytical Method Validation Workflow.

IS_Comparison_Logic cluster_IS1 Method A: Deuterated IS cluster_IS2 Method B: Non-Deuterated IS Analyte Analyte in Plasma (4-Fluorobenzamide) IS1 This compound Analyte->IS1 IS2 Benzamide Analyte->IS2 Result1 High Accuracy High Precision IS1->Result1 Compensates for Matrix Effects Result2 Lower Accuracy Lower Precision IS2->Result2 Incomplete Compensation

Logical Comparison of Internal Standards.

References

A Head-to-Head Comparison: Cross-Validation of Analytical Methods Using 4-Fluorobenzamide-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in therapeutic candidates. The choice of an internal standard (IS) is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled (SIL) internal standards, such as 4-Fluorobenzamide-D4, are widely regarded as the gold standard for their ability to accurately correct for variability throughout the analytical process. This guide provides an objective comparison of this compound against a non-deuterated structural analog, supported by illustrative experimental data and detailed methodologies for cross-validation.

The fundamental principle underscoring the superiority of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing a more accurate normalization of the analyte's signal. In contrast, a non-deuterated structural analog may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate and precise results.

Performance Under the Microscope: A Data-Driven Comparison

To illustrate the performance advantages of this compound, this section presents a comparative summary of key validation parameters for the hypothetical analysis of "Flurofamide," a structurally related analyte. The data contrasts the use of this compound with a non-deuterated structural analog, "Analog-IS."

Table 1: Comparison of Key Performance Parameters

ParameterThis compoundAnalog-IS (Non-Deuterated)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%-8.7%±15%
Mid QC (75 ng/mL)1.8%5.4%±15%
High QC (150 ng/mL)0.9%3.2%±15%
Precision (%CV)
Low QC (3 ng/mL)4.1%9.8%≤15%
Mid QC (75 ng/mL)2.5%7.2%≤15%
High QC (150 ng/mL)1.8%5.5%≤15%
Matrix Effect (%CV) 3.2%14.5%≤15%
Recovery (%) 85.2%72.8%Consistent, precise, and reproducible

The data clearly indicates that the use of this compound results in superior accuracy and precision across all quality control (QC) levels. The significantly lower coefficient of variation (CV) for the matrix effect demonstrates its enhanced ability to compensate for ion suppression or enhancement caused by endogenous components in the biological matrix.

Experimental Protocols: A Blueprint for Robust Validation

A rigorous and well-documented experimental protocol is essential for the successful cross-validation of an analytical method. The following sections detail the methodologies for the key experiments cited in this guide.

Protocol 1: Bioanalytical Method Validation using this compound

Objective: To validate a sensitive and selective LC-MS/MS method for the quantification of Flurofamide in human plasma using this compound as the internal standard.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Flurofamide and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the Flurofamide stock solution to create working solutions for calibration standards and quality controls.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL.

  • Sample Preparation:

    • To 50 µL of human plasma, add 10 µL of the this compound working solution (100 ng/mL).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Utilize a high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Flurofamide and this compound.

Protocol 2: Cross-Validation of Analytical Methods

Objective: To compare the performance of the analytical method using this compound as the internal standard against a method using a non-deuterated structural analog (Analog-IS).

Methodology:

  • Prepare two sets of validation samples:

    • Set A: Calibration standards and QC samples prepared as described in Protocol 1, using this compound as the internal standard.

    • Set B: Calibration standards and QC samples prepared similarly, but with Analog-IS as the internal standard.

  • Analyze both sets of samples using the same LC-MS/MS conditions.

  • Data Analysis and Comparison:

    • Independently process the data for each set to determine accuracy, precision, matrix effect, and recovery.

    • Statistically compare the results obtained from both methods to assess for any significant differences in performance.

Visualizing the Workflow: From Sample to Result

To provide a clear understanding of the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Bioanalytical workflow using a deuterated internal standard.

CrossValidation_Workflow cluster_methodA Method A: this compound IS cluster_methodB Method B: Analog-IS cluster_comparison Comparison Validation_A Full Method Validation Analysis_A Analysis of Common Samples Validation_A->Analysis_A Statistical_Comparison Statistical Comparison of Results Analysis_A->Statistical_Comparison Validation_B Full Method Validation Analysis_B Analysis of Common Samples Validation_B->Analysis_B Analysis_B->Statistical_Comparison Conclusion Determine Method Equivalency Statistical_Comparison->Conclusion

Workflow for the cross-validation of two analytical methods.

Performance Showdown: 4-Fluorobenzamide-D4 versus its Non-Deuterated Analogue in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental strategy to ensure data accuracy. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, such as 4-Fluorobenzamide-D4, are widely regarded as the gold standard. This guide provides an objective comparison of the performance of this compound against its non-deuterated counterpart, supported by representative experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 4-Fluorobenzamide.[1] This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[2] The key distinction is the mass difference due to the deuterium atoms, which allows for their separate detection by the mass spectrometer.[3]

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident in its ability to mitigate matrix effects and enhance the precision and accuracy of quantification. The following table summarizes the expected performance characteristics based on well-established principles of isotope dilution mass spectrometry.[2][4]

Performance ParameterThis compound (Internal Standard)4-Fluorobenzamide (Analyte with Non-Deuterated IS)Justification
Accuracy (% Recovery) 98 - 102%85 - 115%Co-elution and similar ionization behavior of the deuterated standard minimizes variability caused by matrix effects, leading to more accurate measurements.
Precision (%RSD) < 5%< 15%The deuterated standard effectively normalizes fluctuations in sample preparation and instrument response, resulting in lower relative standard deviation.
Matrix Effect (%CV) < 5%> 15%Near-identical physicochemical properties ensure that the deuterated standard and the analyte are affected similarly by matrix components, leading to better compensation.
Linearity (R²) > 0.999> 0.995Improved accuracy and precision across a range of concentrations typically result in a more linear calibration curve.
Lower Limit of Quantification (LLOQ) Potentially LowerStandardEnhanced signal-to-noise ratio due to reduced variability can lead to a lower and more robust LLOQ.

Experimental Protocols

To objectively evaluate the performance of this compound as an internal standard compared to a non-deuterated structural analogue, a rigorous bioanalytical method validation should be performed. The following protocol outlines a key experiment for assessing matrix effects.

Evaluation of Matrix Effects

Objective: To compare the ability of this compound and a non-deuterated structural analogue to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • 4-Fluorobenzamide (analyte)

  • This compound (deuterated internal standard)

  • A suitable non-deuterated structural analogue internal standard

  • Blank human plasma from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare working solutions for spiking into the biological matrix.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a concentration representative of the mid-range of the calibration curve.

    • Set 2 (Post-Extraction Spike): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentrations as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six plasma sources by dividing the peak area in the presence of the matrix (Set 2) by the peak area in the neat solution (Set 1).

    • Calculate the IS-Normalized MF for each internal standard by dividing the MF of the analyte by the MF of the internal standard.

    • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower %CV indicates better compensation for matrix effects.

Visualizing the Advantage: Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard for enhanced analytical accuracy.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound) start->spike extract Sample Extraction (e.g., Protein Precipitation, SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Analyte/IS Peak Area Ratio) lcms->quant result Accurate Concentration of 4-Fluorobenzamide quant->result

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_analyte Analyte (4-Fluorobenzamide) cluster_is Internal Standard (this compound) cluster_ratio Ratio cluster_output Output A_prep Sample Prep Variability A_ion Ionization Variability A_prep->A_ion Matrix Effects Ratio Analyte / IS Ratio A_ion->Ratio IS_prep Sample Prep Variability IS_ion Ionization Variability IS_prep->IS_ion Matrix Effects IS_ion->Ratio Result Stable & Accurate Quantification Ratio->Result

Caption: Principle of variability compensation with a deuterated standard.

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluorobenzamide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Fluorobenzamide-D4, ensuring laboratory safety and procedural accuracy. While this compound is a deuterated analog, its chemical properties and associated hazards are nearly identical to its non-deuterated counterpart, 4-Fluorobenzamide. Therefore, adherence to the safety protocols for the non-deuterated form is imperative.

Immediate Safety and Hazard Information

4-Fluorobenzamide is classified as a hazardous chemical, and this compound should be handled with the same level of caution. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][3] Before beginning any work, ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can cause irritation. Gloves should be inspected before use and changed regularly or immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be required if dust is generated and engineering controls are insufficient.Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Fluorobenzamide, which is applicable to this compound.

PropertyValueSource
Molecular Weight 139.13 g/mol
Melting Point 154-157 °C
Boiling Point 181 °C
Density 1.157 g/cm³

Experimental Protocol for Handling this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure the work area, typically a fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting.

  • Due to the hygroscopic nature of many deuterated compounds, it is best to handle this compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution.

2. Weighing and Aliquoting:

  • Wear all required PPE as detailed in the table above.

  • Dispense the required amount of this compound from the primary container.

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • Close the primary container tightly after use to protect it from atmospheric moisture.

3. In-Experiment Handling:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture.

  • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

  • Keep all containers with this compound clearly labeled.

4. Spill Management:

  • In case of a small spill, cordon off the area.

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact the institution's environmental health and safety office.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) must be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • All waste must be disposed of through a licensed professional waste disposal service.

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill Spill Response prep_ppe Don Appropriate PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_workspace Prepare Workspace (Fume Hood) prep_workspace->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate spill_contain Contain Spill handle_transfer->spill_contain If Spill Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.